1-Hydroxymethyl-3-cyclopentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopent-3-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLKZHGHNJBOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363786 | |
| Record name | 1-Hydroxymethyl-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-21-7 | |
| Record name | 1-Hydroxymethyl-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopent-3-en-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-Cyclopentenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-hydroxymethyl-3-cyclopentene from 3-cyclopentenecarboxylic acid. The primary method detailed is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent widely used in organic chemistry for the conversion of carboxylic acids and their derivatives to primary alcohols.[1][2] This guide presents detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to support research and development in medicinal chemistry and other related fields where this molecule serves as a valuable building block.
Reaction Overview
The conversion of 3-cyclopentenecarboxylic acid to this compound is a standard reduction reaction. Lithium aluminum hydride serves as the source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the carboxylic acid.[3] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of the corresponding primary alcohol after an aqueous workup.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with water and other protic solvents.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-cyclopentenecarboxylic acid using lithium aluminum hydride.
| Parameter | Value | Reference |
| Starting Material | 3-Cyclopentenecarboxylic acid | [4] |
| Reagent | Lithium aluminum hydride (LiAlH₄) | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4][5] |
| Molar Ratio (LiAlH₄:Acid) | 3:1 | [4] |
| Concentration of Acid | 0.0445 M (0.5 g in 100 mL THF) | [4] |
| Reaction Temperature | -78 °C to Room Temperature | [4][5] |
| Reaction Time | 6 hours at -78°C, then 2 hours during workup | [4][5] |
| Product Yield | 85-88% | [4][5] |
| Product Molecular Weight | 98.14 g/mol | [4][5] |
Experimental Protocol
This section provides a detailed methodology for the reduction of 3-cyclopentenecarboxylic acid to this compound.
Materials and Equipment:
-
Two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and extraction
-
Rotary evaporator
Reagents:
-
3-Cyclopentenecarboxylic acid (C₆H₈O₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]
-
Brine solution
Procedure:
-
Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, prepare a suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF).[4] Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Carboxylic Acid: Dissolve 3-cyclopentenecarboxylic acid (1.0 equivalent) in anhydrous THF.[4] Add this solution dropwise to the cooled LiAlH₄ suspension over a period of 1 hour.[4]
-
Reaction: Stir the reaction mixture vigorously at -78 °C for 6 hours.[4]
-
Quenching: After the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of 1 M NaOH solution.[4] An alternative and common workup procedure, known as the Fieser workup, involves the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[1][5]
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours.[4][5] A white precipitate of aluminum salts will form.[5]
-
Extraction and Drying: Filter off the white precipitate.[5] Concentrate the filtrate under reduced pressure. Take up the residue in diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product, this compound, as a liquid.[4][5] The product can be further purified by distillation if necessary.[6]
Reaction Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Reaction pathway for the synthesis of this compound.
This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all laboratory safety protocols when handling hazardous reagents like lithium aluminum hydride.
References
Enantioselective Synthesis of 1-Hydroxymethyl-3-cyclopentene: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 1-hydroxymethyl-3-cyclopentene, a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. The document details established and effective strategies, including enzymatic kinetic resolution, asymmetric desymmetrization of prochiral cyclopentenes, and other asymmetric synthetic approaches. Each section includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and workflows to support researchers in the practical application of these methods.
Introduction
Chiral cyclopentene derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Among these, the enantiomers of this compound serve as versatile synthons for the construction of complex molecular architectures. The stereochemistry of the hydroxymethyl-bearing carbon is often crucial for the biological activity of the final product, necessitating efficient and highly selective synthetic routes to access the individual enantiomers. This guide focuses on the practical application of key enantioselective strategies to obtain this important chiral alcohol.
Synthesis of the Racemic Precursor: (±)-1-Hydroxymethyl-3-cyclopentene
The primary precursor for kinetic resolution is the racemic mixture of this compound. A common and efficient method for its preparation is the reduction of 3-cyclopentenecarboxylic acid or its esters.
Experimental Protocol: Reduction of 3-Cyclopentenecarboxylic Acid Ethyl Ester
A solution of 3-cyclopentenecarboxylic acid ethyl ester (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is removed by filtration, and the filtrate is dried over an anhydrous salt such as sodium sulfate. The solvent is then removed under reduced pressure to yield racemic (±)-1-hydroxymethyl-3-cyclopentene, which can be purified by distillation.
Enzymatic Kinetic Resolution of (±)-1-Hydroxymethyl-3-cyclopentene
Enzymatic kinetic resolution (EKR) is a widely utilized and highly effective method for the separation of enantiomers. Lipases are particularly well-suited for the resolution of alcohols through enantioselective acylation or hydrolysis. The lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is a commonly employed biocatalyst for this transformation.
Lipase-Catalyzed Asymmetric Acylation
In this approach, one enantiomer of the racemic alcohol is selectively acylated by the lipase, allowing for the separation of the resulting ester from the unreacted alcohol.
To a solution of racemic (±)-1-hydroxymethyl-3-cyclopentene (1 equivalent) in an organic solvent such as diisopropyl ether, the lipase from Pseudomonas cepacia (often immobilized, e.g., Amano Lipase PS-IM) is added. An acyl donor, typically vinyl acetate, is then introduced into the mixture. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while the reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The enzyme is removed by filtration, and the filtrate is concentrated. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.
Quantitative Data for Lipase-Catalyzed Resolution
The efficiency of the kinetic resolution is dependent on the specific lipase, solvent, acyl donor, and reaction conditions. The enantiomeric ratio (E) is a measure of the lipase's selectivity.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of Ester (%) | ee of Ester (%) |
| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl Ether | 30 | ~50 | ~45 | >99 | ~45 | >99 |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | ~50 | ~43 | >98 | ~47 | >98 |
Note: The data presented are representative values and may vary based on specific experimental conditions.
Reaction Pathway: Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of racemic this compound.
Asymmetric Desymmetrization of Prochiral Cyclopentenes
Asymmetric desymmetrization of a prochiral starting material offers an elegant route to enantiomerically enriched products. For the synthesis of this compound, a suitable prochiral precursor would be a cyclopentene with two enantiotopic hydroxymethyl groups or a related functional group that can be converted to a hydroxymethyl group.
While direct desymmetrization to this compound is not widely reported, the principles can be applied. N-heterocyclic carbene (NHC) catalyzed desymmetrization of 1,3-diketones is a powerful strategy for creating chiral cyclopentenes.[1] Although typically used for more complex substrates, a conceptual workflow is presented.
Conceptual Workflow: NHC-Catalyzed Desymmetrization
Caption: Conceptual workflow for NHC-catalyzed asymmetric desymmetrization.
Asymmetric Synthesis via Hydroboration
An alternative strategy involves the asymmetric hydroboration of cyclopentadiene, followed by functionalization to introduce the hydroxymethyl group. Chiral boranes, such as diisopinocampheylborane (Ipc₂BH), are effective reagents for this purpose.
Experimental Protocol: Asymmetric Hydroboration-Oxidation
Cyclopentadiene is reacted with a chiral hydroborating agent like (+)-diisopinocampheylborane at a low temperature (e.g., -25 °C) in a solvent such as tetrahydrofuran (THF). The resulting organoborane is then oxidized in situ with an alkaline hydrogen peroxide solution. This sequence yields an enantiomerically enriched cyclopentenol. Further chemical transformations would be required to convert this intermediate to this compound.
Reaction Pathway: Asymmetric Hydroboration
Caption: Asymmetric synthesis via hydroboration of cyclopentadiene.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several strategic approaches. Enzymatic kinetic resolution using lipases stands out as a robust and practical method for obtaining high enantiopurities of both enantiomers from the racemic alcohol. Asymmetric desymmetrization and other asymmetric syntheses, such as hydroboration, offer elegant and potentially more atom-economical routes, although they may require more specialized starting materials and catalysts. The choice of method will depend on the desired enantiomer, scale of the synthesis, and the availability of reagents and equipment. This guide provides the necessary foundational information and protocols to enable researchers to select and implement the most suitable strategy for their specific needs.
References
Physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene (CAS No. 25125-21-7), a pivotal building block in synthetic organic chemistry, particularly in the development of carbocyclic nucleoside analogues with significant therapeutic potential.
Chemical Identity and Physical Properties
This compound, also known as (Cyclopent-3-en-1-yl)methanol, is a cyclic organic compound featuring a five-membered ring with a double bond and a hydroxymethyl substituent. Its unique structural arrangement of a primary alcohol and a reactive alkene within a cyclopentene framework makes it a versatile intermediate for a wide range of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 105-108 °C at 760 mmHg | |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 49.9 ± 15.0 °C | |
| Refractive Index | 1.486 | [4] |
| Storage Temperature | Room temperature or 2-8°C | [2][3] |
| Purity | ≥98% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data and their interpretations.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 2: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.69 | s | 2H | Olefinic protons (-CH=CH-) |
| 3.57-3.58 | d, J=5.14 Hz | 2H | Methylene protons of the hydroxymethyl group (-CH₂OH) |
| 2.49-2.53 | dd | 2H | Allylic protons |
| 2.12-2.16 | tttt | 1H | Aliphatic proton |
| (variable) | br s | 1H | Hydroxyl proton (-OH) |
Source:[3]
Interpretation: The singlet at 5.69 ppm is characteristic of the two equivalent olefinic protons in the symmetrical cyclopentene ring. The doublet at 3.57-3.58 ppm corresponds to the two protons of the hydroxymethyl group, coupled to the adjacent methine proton. The complex multiplets in the aliphatic region arise from the other protons on the cyclopentene ring. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~130 | Olefinic carbons (-CH=CH-) |
| ~65 | Methylene carbon of the hydroxymethyl group (-CH₂OH) |
| ~40 | Allylic carbons |
| ~30 | Aliphatic carbon |
Interpretation: The downfield signals around 130 ppm are characteristic of the sp²-hybridized olefinic carbons. The signal around 65 ppm is typical for a carbon attached to an oxygen atom in a primary alcohol. The remaining upfield signals correspond to the sp³-hybridized carbons of the cyclopentene ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | =C-H stretch (alkene) |
| ~2930, ~2850 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
(Note: This is a representative interpretation based on the functional groups present. An experimental spectrum should be consulted for precise peak positions and intensities.)
Interpretation: The broad absorption around 3350 cm⁻¹ is a clear indication of the hydroxyl group. The peaks just above 3000 cm⁻¹ are characteristic of the C-H stretches of the alkene, while those just below 3000 cm⁻¹ are from the alkane C-H stretches. The C=C double bond stretch appears around 1650 cm⁻¹. The strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 98 corresponding to the molecular weight of the compound.
-
Loss of H₂O: A peak at m/z = 80 ([M-18]⁺) due to the loss of a water molecule from the alcohol.
-
Loss of CH₂OH: A peak at m/z = 67 ([M-31]⁺) due to the cleavage of the hydroxymethyl group.
-
Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring can also occur.
Chemical Reactivity and Synthesis
This compound possesses two primary reactive sites: the hydroxyl group and the carbon-carbon double bond. This dual functionality allows for a variety of chemical transformations.
Synthesis
A common method for the synthesis of this compound is the reduction of 3-cyclopentene-1-carboxylic acid or its esters.
Caption: General workflow for the synthesis of this compound.
Reactions of the Hydroxyl Group
-
Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at the double bond.
Reactions of the Double Bond
-
Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The stereoselectivity of this reaction can be influenced by the presence of the hydroxymethyl group.
-
Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a hydroxyl group at the less substituted carbon of the double bond in an anti-Markovnikov fashion, leading to a cyclopentane-1,3-diol derivative.
-
Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to form dihalo-substituted cyclopentanes.
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, yielding 1-hydroxymethylcyclopentane.
Caption: Reactivity map of this compound.
Applications in Drug Development
This compound is a crucial chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which imparts greater metabolic stability.
Notable antiviral drugs synthesized from intermediates derived from this compound include:
-
Carbovir: A potent inhibitor of HIV reverse transcriptase.
-
Abacavir: A widely used anti-HIV medication.
The synthesis of these drugs often involves stereoselective functionalization of the cyclopentene ring, where this compound serves as a key starting material to establish the desired stereochemistry.
Caption: Synthetic pathway to carbocyclic nucleosides.
Experimental Protocols
Synthesis of this compound from 3-Cyclopentene-1-carboxylic Acid[4]
Materials:
-
3-Cyclopentene-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend LiAlH₄ (3 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of 3-cyclopentene-1-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension over 1 hour.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
Quench the reaction by the slow addition of 1 M NaOH solution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
Caption: Step-by-step synthesis workflow.
General Protocol for ¹H NMR Analysis
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed. [1]
-
May cause skin and eye irritation.
-
Flammable liquid and vapor.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. It is typically considered a hazardous waste.
This guide provides a detailed overview of the key physical and chemical properties of this compound, its synthesis, reactivity, and applications, particularly in the field of drug development. The information presented is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.
References
Spectroscopic Profile of 1-Hydroxymethyl-3-cyclopentene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxymethyl-3-cyclopentene (also known as (Cyclopent-3-en-1-yl)methanol), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.68 | Singlet | 2H | - | -CH=CH- |
| 3.57 | Doublet | 2H | 6.0 | -CH₂OH |
| 2.54-2.48 | Multiplet | 3H | - | -CH- and one -CH₂- |
| 2.15-2.10 | Multiplet | 2H | - | one -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 129.5 | -CH=CH- |
| 67.0 | -CH₂OH |
| 42.0 | -CH- |
| 35.0 | -CH₂- |
Infrared (IR) Spectroscopy
A definitive experimental IR spectrum for this compound is not publicly available in the searched repositories. However, the expected characteristic absorption bands can be inferred from its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3030 | Medium | =C-H stretch (alkene) |
| ~2920 | Strong | C-H stretch (alkane) |
| ~1650 | Medium, Sharp | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 98 | [M]⁺ (Molecular Ion) |
| 97 | [M-H]⁺ |
| 80 | [M-H₂O]⁺ |
| 67 | [M-CH₂OH]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3-cyclopentenecarboxylic acid or its esters.[1][3]
Protocol:
-
A solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equivalents) in anhydrous THF at -78 °C.
-
The reaction mixture is stirred at this temperature for several hours.
-
The reaction is quenched by the careful addition of 1 M aqueous sodium hydroxide solution.
-
The mixture is allowed to warm to room temperature and stirred for an additional period.
-
The resulting precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.[3]
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: A neat (thin film) sample preparation is suitable for liquid samples like this compound.
-
A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are pressed together to form a thin liquid film.
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and purification.
-
Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationships between molecular structure and spectroscopic data.
References
The Versatile Chiral Synthon: A Technical Guide to 1-Hydroxymethyl-3-cyclopentene in Organic Synthesis
Introduction: In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals. 1-Hydroxymethyl-3-cyclopentene has emerged as a important and versatile chiral synthon, providing a foundational cyclopentane core for a variety of biologically active molecules. Its strategic placement of a hydroxyl group and a double bond on a five-membered ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of prostaglandins, carbocyclic nucleosides, and other therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and key applications of this compound as a chiral building block for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a cyclic alcohol with the molecular formula C₆H₁₀O.[1] Its structure presents a stereocenter at the carbon bearing the hydroxymethyl group, allowing for its existence as a pair of enantiomers.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| CAS Number | 25125-21-7 (racemate) |
| Boiling Point | 105-108 °C at 760 mmHg[2] |
| Appearance | Liquid[2] |
Synthesis and Chiral Resolution
The synthesis of racemic this compound is commonly achieved through the reduction of 3-cyclopentenecarboxylic acid or its esters.[3] The true synthetic utility of this building block, however, lies in its enantiomerically pure forms. The primary method for obtaining these enantiomers is through enzymatic kinetic resolution of the racemate.
Enzymatic Kinetic Resolution
Lipases are highly effective catalysts for the enantioselective acylation of racemic alcohols. This process selectively acylates one enantiomer, allowing for the separation of the faster-reacting acylated product from the slower-reacting unreacted alcohol. Enzymes such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficacy in resolving similar cyclopentenol derivatives.[4][5][6]
Quantitative Data from Representative Enzymatic Resolutions of Related Cyclopentene Scaffolds:
| Substrate | Enzyme | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) | Conversion (%) |
| (±)-4-Hydroxy-2-cyclopenten-1-one | Lipase | Vinyl Acetate | MTBE | >99 (Acetate) | 98 | ~50 |
| Racemic Allylic Alcohols | Pseudomonas cepacia Lipase | p-Chlorophenyl Acetate | Methylene Chloride | >99 (Acetate) | - | >80 |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol describes the reduction of ethyl 3-cyclopentenecarboxylate using lithium aluminum hydride.[3]
Materials:
-
Ethyl 3-cyclopentenecarboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
A suspension of lithium aluminum hydride (0.7 mmol) in anhydrous diethyl ether (500 ml) is prepared in a round-bottom flask under an inert atmosphere.
-
A solution of ethyl 3-cyclopentenecarboxylate (0.78 mol) in anhydrous diethyl ether (400 ml) is added dropwise to the stirred LAH suspension at 0 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water (24 ml), 15% aqueous sodium hydroxide (24 ml), and water (3 x 24 ml).
-
The resulting white precipitate is removed by filtration.
-
The filtrate is washed twice with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield racemic this compound.
Expected Yield: Approximately 88%.[3]
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol provides a general method for the enzymatic kinetic resolution of racemic this compound, adapted from procedures for similar substrates.[4][5][6]
Materials:
-
Racemic this compound
-
Immobilized Lipase (Candida antarctica lipase B or Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, p-chlorophenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), methylene chloride)
-
Triethylamine (if using an acyl chloride)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor (1.1 equivalents). If using an acyl chloride, add triethylamine (1.2 equivalents).
-
The reaction mixture is stirred at room temperature and monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The enantiomers of this compound are valuable starting materials for the synthesis of a range of therapeutic agents. The (1R,4S) and (1S,4R) configurations of related cyclopentene derivatives are particularly important.
Carbocyclic Nucleosides: Antiviral Agents
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability.[7] Chiral cyclopentene derivatives are key intermediates in the synthesis of potent antiviral drugs such as Abacavir and Carbovir, which are used in the treatment of HIV.[1][8]
Synthesis of Abacavir Intermediate: The synthesis of the core of Abacavir involves the coupling of a protected purine base with a chiral cyclopentenylamine derivative, which can be synthesized from a derivative of this compound.[5][9]
Mechanism of Action of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors:
Carbocyclic nucleosides like Abacavir are intracellularly phosphorylated to their active triphosphate form.[10] This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[11] Once incorporated, the lack of a 3'-hydroxyl group prevents further chain elongation, thus terminating viral DNA synthesis.[12]
Prostaglandins: Modulators of Inflammation
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation.[13] Chiral cyclopentenone derivatives, which can be synthesized from this compound precursors, are central to many prostaglandin syntheses.[4][10]
Prostaglandin E2 and NF-κB Signaling: Prostaglandin E2 (PGE2) is a key mediator of inflammation and its effects are, in part, mediated through the activation of the NF-κB signaling pathway.[9]
Binding of PGE2 to its receptor on the cell surface initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus where it binds to DNA and promotes the transcription of pro-inflammatory genes.[13]
Conclusion
This compound and its chiral derivatives are powerful and versatile building blocks in modern organic synthesis. The ability to access enantiomerically pure forms through efficient enzymatic resolution has solidified its importance in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its application in the synthesis of antiviral carbocyclic nucleosides and anti-inflammatory prostaglandins highlights its significance in addressing critical healthcare challenges. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area of organic and medicinal chemistry.
References
- 1. droracle.ai [droracle.ai]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 9. Abacavir - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 11. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signal pathways JNK and NF-κB, identified by global gene expression profiling, are involved in regulation of TNFα-induced mPGES-1 and COX-2 expression in gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Building Block: A Technical Guide to 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxymethyl-3-cyclopentene, also known as cyclopent-3-enylmethanol, has emerged as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining a reactive double bond and a primary alcohol, make it a valuable precursor for the synthesis of a diverse range of complex molecules, most notably carbocyclic nucleosides with potential antiviral activities. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, with a focus on its application in medicinal chemistry and drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.
Introduction: A Historical Perspective
While the precise moment of its initial discovery is not prominently documented, the history of this compound is intrinsically linked to the advancement of synthetic methodologies, particularly the development of selective reducing agents. Its significance grew with the increasing interest in carbocyclic nucleosides as potential therapeutic agents. These molecules, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, often exhibit enhanced metabolic stability. This compound provides a readily accessible chiral or achiral scaffold for the stereocontrolled introduction of nucleobases and other functional groups, solidifying its role as a key building block in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25125-21-7 | [1] |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 130.3 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.486 | [4] |
| Flash Point | 49.9 ± 15.0 °C | [4] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 5.69 | s | 2H | CH=CH | [5] |
| 3.57-3.58 | d, J=5.14 Hz | 2H | CH₂OH | [5] |
| 2.49-2.53 | dd | 2H | Allylic CH₂ | [5] |
| 2.12-2.16 | tttt | 1H | CH-CH₂OH | [5] |
Note: NMR data recorded in CDCl₃ at 300 MHz.
Synthesis of this compound: Experimental Protocols
The most common and efficient method for the preparation of this compound is the reduction of 3-cyclopentenecarboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.
Reduction of 3-Cyclopentenecarboxylic Acid
This protocol details the reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.5083 g, 13.37 mmol, 3 eq.) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C, a solution of 3-cyclopentenecarboxylic acid (0.5000 g, 4.45 mmol) in anhydrous THF is added dropwise over a period of 1 hour.[5]
-
Reaction: The reaction mixture is stirred at -78 °C for 6 hours.[5]
-
Quenching: The reaction is carefully quenched by the dropwise addition of 1 M aqueous sodium hydroxide (NaOH) solution (15 mL).[5]
-
Workup: The mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to afford the product.[4][5]
-
Yield: This procedure typically yields cyclopent-3-enylmethanol as a clarified liquid in approximately 85% yield.[5]
Reduction of Methyl Cyclopent-3-enecarboxylate
An alternative approach involves the reduction of the corresponding methyl ester.
Experimental Protocol:
-
Reaction Setup: To a suspension of lithium aluminum hydride (15.2 g, 0.40 mol) in anhydrous diethyl ether (1 L) at 0 °C under a nitrogen atmosphere, a solution of methyl cyclopent-3-enecarboxylate (50 g, 0.40 mol) in diethyl ether (300 mL) is added dropwise over 5 hours.[4]
-
Reaction: The suspension is stirred at room temperature overnight. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Quenching and Workup: The reaction mixture is re-cooled to 0 °C and quenched by the careful, sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting white precipitate is removed by filtration. The filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.[4]
-
Yield: This method can provide 3-cyclopentenylmethanol in yields of up to 88%.[4]
Role in Drug Discovery and Development
The primary significance of this compound in drug discovery lies in its utility as a precursor for the synthesis of carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar is replaced by a carbocyclic ring, are of great interest due to their increased stability against enzymatic degradation.
The double bond in this compound allows for a variety of chemical transformations, including dihydroxylation, epoxidation, and amination, to introduce the necessary stereochemistry mirroring that of natural ribosides. The hydroxymethyl group serves as a handle for further functionalization or as the 5'-hydroxyl equivalent.
Several carbocyclic nucleosides derived from cyclopentene scaffolds have demonstrated potent antiviral activity against a range of viruses, including orthopoxviruses and SARS-CoV.[6] The synthesis of these compounds often involves the coupling of a functionalized cyclopentene intermediate, derived from this compound, with a nucleobase.
Visualizing Synthetic Pathways and Applications
The following diagrams illustrate the key synthetic workflow for this compound and its application in the synthesis of carbocyclic nucleosides.
Caption: Synthetic workflow for this compound.
References
A Technical Guide to 1-Hydroxymethyl-3-cyclopentene for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Hydroxymethyl-3-cyclopentene, a valuable building block in synthetic organic chemistry, particularly for the development of novel therapeutic agents. This document details its commercial availability, physical and chemical properties, and key experimental applications, with a focus on its role in the synthesis of carbocyclic nucleoside analogs.
Commercial Availability and Suppliers
This compound (CAS No. 25125-21-7), also known as (Cyclopent-3-en-1-yl)methanol, is readily available from a range of commercial suppliers. For research and development purposes, it is typically offered in purities of 97% or higher. The following table summarizes the availability from several key suppliers.
| Supplier | Purity | Available Quantities | Typical Lead Time |
| ChemScene | ≥98%[1] | Custom | 1 Day[1] |
| Sigma-Aldrich | 97%, 98%[2][3] | Varies | Contact for details |
| ChemicalBook | 97%-99%[4] | Grams to Kilograms[4] | Varies by supplier |
| Moldb | 98%[5] | 250mg, 1g, 5g, 10g, 25g, Bulk[5] | 1-3 weeks[5] |
| Lead Sciences | 97%[6] | 100mg, 250mg, 1g, 5g[6] | Contact for details |
| Thoreauchem | 97%[7] | Varies | Contact for details |
| Jiaxing Isen Chemical | 98%[8] | Kilogram MOQ[8] | Contact for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][5][6] |
| Molecular Weight | 98.14 g/mol | [1][5] |
| Appearance | Liquid | [2] |
| Boiling Point | 105-108 °C at 760 mmHg | [2] |
| Storage Temperature | Room temperature or 2-8°C (sealed in dry) | [1][3][6] |
Experimental Protocols
This compound is a critical precursor in the synthesis of various carbocyclic nucleoside analogs, which are investigated for their potential antiviral and anticancer properties. The cyclopentene ring serves as a stable isostere of the ribose or deoxyribose sugar moiety in natural nucleosides.
General Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of 3-cyclopentenecarboxylic acid.
Reaction:
3-Cyclopentenecarboxylic acid → this compound
Procedure:
-
A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.[9]
-
A solution of 3-cyclopentenecarboxylic acid in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension over a period of 1 hour.[9]
-
The reaction mixture is stirred at -78°C for 6 hours.[9]
-
The reaction is carefully quenched by the slow addition of a 1 M aqueous solution of sodium hydroxide (NaOH).[9]
-
The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[9]
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and dried over anhydrous magnesium sulfate.[9]
-
After filtration, the solvent is removed by rotary evaporation to yield the final product, this compound, as a clarified liquid.[9]
Application in the Synthesis of Carbocyclic Nucleoside Analogs
The following is a generalized workflow for the synthesis of carbocyclic nucleoside analogs starting from a cyclopentane scaffold, for which this compound is a key precursor. This process involves the key steps of hydroxyl group protection, introduction of a leaving group, and coupling with a nucleobase.
Workflow for Carbocyclic Nucleoside Analog Synthesis:
Sourcing and Application Workflow
For researchers, the process from identifying a need for this compound to its successful application in an experiment follows a logical progression. This workflow ensures that the material is sourced appropriately and utilized effectively in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 25125-21-7 [chemicalbook.com]
In-Depth Technical Guide: 1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Hydroxymethyl-3-cyclopentene, a versatile building block in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and practical application.
Chemical Identity and Properties
This compound, also known as 3-Cyclopentene-1-methanol, is a cyclic alcohol containing a cyclopentene ring. Its unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25125-21-7 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₆H₁₀O | [1][4][6] |
| Molecular Weight | 98.14 g/mol | [1][4][6] |
| Appearance | Colorless to pale-yellow to yellow-brown liquid | [3] |
| Boiling Point | 105-108 °C | |
| Density | 0.975±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][6] |
| Purity | Typically ≥97% | [3][6] |
| SMILES | OCC1CC=CC1 | [1][3] |
| InChI Key | ADLKZHGHNJBOOC-UHFFFAOYSA-N | [11][8] |
Safety Data
Understanding the safety profile of a chemical is paramount in a laboratory setting. Below is a summary of the key safety information for this compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | |
| H412 | Harmful to aquatic life with long lasting effects. | ||
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P273 | Avoid release to the environment. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330 | Rinse mouth. | ||
| P501 | Dispose of contents/container in accordance with local regulations. |
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are often specific to the desired synthetic outcome. However, a general experimental workflow for a reaction utilizing this compound can be illustrated.
Diagram 1: General Experimental Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 25125-21-7 [chemicalbook.com]
- 3. 3-Cyclopentene-1-methanol 97% | CAS: 25125-21-7 | AChemBlock [achemblock.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 25125-21-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. echemi.com [echemi.com]
- 8. (cyclopent-3-en-1-yl)methanol | 25125-21-7 [sigmaaldrich.com]
- 9. Hexagon Labs - chemical supplierï¼ more information [chemblink.com]
- 10. cybex.in [cybex.in]
- 11. Cyclopent-3-en-1-ylmethanol | C6H10O | CID 1514122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Carbocyclic Nucleoside Analogues from 1-Hydroxymethyl-3-cyclopentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers enhanced chemical and metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases, which are common pathways for the degradation of natural nucleosides. Despite this change, many carbocyclic analogues retain the ability to be recognized and phosphorylated by cellular or viral kinases, allowing them to act as effective inhibitors of viral replication or cell proliferation. 1-Hydroxymethyl-3-cyclopentene is a versatile and readily available starting material for the enantioselective synthesis of a variety of carbocyclic nucleoside analogues, including the potent antiviral agent Cyclopentenylcytosine (CPE-C).
This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues starting from this compound, with a focus on the synthesis of a carbocyclic cytosine analogue. It also includes a summary of the biological activity and the mechanism of action of these compounds.
Data Presentation: Biological Activity of Carbocyclic Nucleoside Analogues
The biological activity of carbocyclic nucleoside analogues derived from cyclopentene precursors has been evaluated against a range of viruses and cell lines. The following table summarizes the quantitative data for Cyclopentenylcytosine (CPE-C), a prominent example.
| Compound | Target | Assay | Activity | Cytotoxicity | Reference |
| Cyclopentenylcytosine (CPE-C) | CTP Synthetase | Antiviral (various viruses) | EC50: 0.1 - 1 µg/mL | CC50: >10 µg/mL | [1] |
| Cyclopentenylcytosine (CPE-C) | Tumor Cell Lines (e.g., L1210) | Cytocidal Activity | IC50: ~1 µM | - | [1] |
Experimental Protocols
The following protocols detail a synthetic route from this compound to a carbocyclic cytosine nucleoside analogue. This pathway involves an epoxidation of the double bond, followed by a nucleophilic ring-opening with a protected cytosine.
Protocol 1: Epoxidation of this compound
This protocol describes the conversion of this compound to its corresponding epoxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Protected Carbocyclic Cytosine Analogue
This protocol details the ring-opening of the epoxide with a protected cytosine base.
Materials:
-
This compound epoxide (from Protocol 1)
-
N4-Benzoylcytosine
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of N4-benzoylcytosine (1.5 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.6 eq) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 1 hour.
-
Add a solution of the this compound epoxide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-60%
Protocol 3: Deprotection to Yield the Carbocyclic Cytosine Analogue
This protocol describes the final deprotection step to obtain the active nucleoside analogue.
Materials:
-
Protected carbocyclic cytosine analogue (from Protocol 2)
-
Methanolic ammonia (saturated at 0 °C)
-
Sealed tube or pressure vessel
Procedure:
-
Dissolve the protected carbocyclic cytosine analogue in saturated methanolic ammonia in a sealed tube.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to afford the final carbocyclic cytosine analogue.
Expected Yield: 70-80%
Visualization of Synthetic Workflow and Biological Mechanism
Synthetic Workflow
The overall synthetic strategy to convert this compound into a carbocyclic cytosine analogue is depicted below.
Caption: Synthetic workflow for the preparation of a carbocyclic cytosine nucleoside analogue.
Signaling Pathway of Cyclopentenylcytosine (CPE-C)
Cyclopentenylcytosine (CPE-C) exerts its antiviral and cytocidal effects by targeting the host cell enzyme CTP synthetase. This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides.
References
Application Notes and Protocols: Diastereoselective Epoxidation of 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective epoxidation of 1-hydroxymethyl-3-cyclopentene is a critical transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the synthesis of carbocyclic nucleoside analogues and other biologically active molecules. The stereochemical outcome of this reaction can be controlled to selectively yield either the syn or anti epoxide by leveraging the directing effect of the allylic hydroxyl group or by employing sterically demanding protecting groups. These epoxides serve as versatile intermediates, allowing for subsequent nucleophilic ring-opening reactions to introduce diverse functionalities with defined stereochemistry. This document provides detailed protocols for both hydroxyl-directed and sterically-controlled diastereoselective epoxidation reactions, along with comparative data and workflow visualizations.
Principle of Diastereoselection
The epoxidation of this compound can be directed to form two diastereomeric products: the syn-epoxide and the anti-epoxide.
-
Syn-Epoxidation (Hydroxyl-Directed): In the presence of a free hydroxyl group, epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form a hydrogen bond with the substrate's hydroxyl group. This interaction directs the peracid to the same face (syn) of the cyclopentene ring as the hydroxymethyl group. However, in the case of this compound, this directing effect is not absolute, often leading to a mixture of diastereomers.[1]
-
Anti-Epoxidation (Steric-Controlled): By protecting the hydroxyl group with a bulky substituent, such as a tert-butyldimethylsilyl (TBDMS) group, the syn-face of the double bond becomes sterically hindered. This steric hindrance forces the epoxidizing agent to approach from the opposite, less hindered face (anti), leading to a predominance of the anti-epoxide.
Data Presentation
The choice of reaction conditions, particularly the presence or absence and nature of a protecting group on the allylic alcohol, significantly influences the diastereomeric ratio of the resulting epoxides.
| Substrate | R Group | Epoxidizing Agent | Solvent | Diastereomeric Ratio (anti:syn) | Reference |
| This compound | H | m-CPBA | CH₂Cl₂ or THF | ~1.1:1 | |
| (3-Cyclopentene)-1-methylbenzoate | Benzoyl (Bz) | m-CPBA | CH₂Cl₂ or THF | Not specified | |
| (3-Cyclopentene)-1-methyl-9-fluorenylmethyloxycarbonate | Fmoc | m-CPBA | CH₂Cl₂ or THF | Not specified | |
| (3-Cyclopentene)-1-methyltriphenylsilylether | Triphenylsilyl (Ph₃Si) | m-CPBA | CH₂Cl₂ or THF | Not specified | |
| (3-Cyclopentene)-1-methyl tert-butyldimethylsilylether | tert-Butyldimethylsilyl (tBDMSi) | m-CPBA | CH₂Cl₂ or THF | 8.2:1 |
Experimental Protocols
Protocol 1: Hydroxyl-Directed Epoxidation of this compound
This protocol describes the epoxidation of unprotected this compound, which typically yields a mixture of syn and anti diastereomers.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the alcohol at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the diastereomers.
Protocol 2: Steric-Controlled Anti-Epoxidation via a Silyl-Protected Intermediate
This protocol outlines a two-step procedure involving the protection of the hydroxyl group followed by epoxidation to favor the anti diastereomer.
Step 2a: Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add imidazole (2.5 eq) or triethylamine (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude silyl ether can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Step 2b: Epoxidation of (3-Cyclopentene)-1-methyl tert-butyldimethylsilylether
Materials:
-
(3-Cyclopentene)-1-methyl tert-butyldimethylsilylether
-
m-CPBA
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the silyl ether (1.0 eq) from the previous step in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 6-10).
-
Purify the crude product by silica gel column chromatography to isolate the desired anti-epoxide.
Visualizations
Caption: Mechanism of hydroxyl-directed epoxidation.
Caption: Workflow for sterically-controlled anti-epoxidation.
References
Protecting Group Strategies for 1-Hydroxymethyl-3-cyclopentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the primary hydroxyl group in 1-hydroxymethyl-3-cyclopentene. The choice of an appropriate protecting group is critical for the successful execution of multi-step synthetic routes involving this versatile building block.
Introduction
This compound is a valuable starting material in organic synthesis due to its bifunctional nature, possessing both a primary allylic alcohol and a reactive alkene. The hydroxyl group often requires protection to prevent unwanted side reactions during transformations targeting the double bond or other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed chemoselectively under mild conditions. This guide focuses on three commonly employed protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, and acetate (Ac) ester.
Protecting Group Selection and Stability
The selection of a protecting group is dictated by the planned synthetic route and the chemical environment the protected molecule will be subjected to. The stability of each protecting group under various conditions is a key consideration.
| Protecting Group | Stable To | Labile To |
| TBDMS Ether | Basic conditions, nucleophiles, many oxidizing and reducing agents. | Acidic conditions, fluoride ion sources (e.g., TBAF). |
| Benzyl Ether | Acidic and basic conditions, many oxidizing and reducing agents, nucleophiles.[1] | Catalytic hydrogenolysis (e.g., H₂/Pd/C), strong acids.[2] |
| Acetate Ester | Acidic conditions, catalytic hydrogenolysis. | Basic conditions (saponification), nucleophiles. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of primary allylic alcohols, which are representative for this compound.
Table 1: Protection of Primary Allylic Alcohols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS Ether | TBDMS-Cl, Imidazole | DMF | Room Temp. | 1 - 4 | >95 |
| Benzyl Ether | NaH, BnBr | THF/DMF | 0 to Room Temp. | 2 - 12 | 85 - 95[1] |
| Acetate Ester | Ac₂O, Pyridine | DCM | 0 to Room Temp. | 1 - 3 | >95 |
Table 2: Deprotection of Protected Primary Allylic Alcohols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS Ether | TBAF (1M in THF) | THF | Room Temp. | 1 - 2 | >95[3] |
| Benzyl Ether | H₂, 10% Pd/C | MeOH/EtOH | Room Temp. | 2 - 8 | >95[4] |
| Acetate Ester | K₂CO₃ | MeOH | Room Temp. | 1 - 4 | >90[5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To protect the primary hydroxyl group of this compound as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected alcohol.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Objective: To cleave the TBDMS ether to regenerate the primary hydroxyl group.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.[3]
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[3]
-
Once the reaction is complete, dilute the mixture with dichloromethane.[6]
-
Quench the reaction by adding water.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[6]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Protocol 3: Protection as a Benzyl (Bn) Ether
Objective: To protect the primary hydroxyl group of this compound as a benzyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the benzylated product.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether to regenerate the primary hydroxyl group.
Materials:
-
Benzyl-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Note that the alkene in this compound may also be reduced under these conditions. If selective deprotection is required, alternative methods like dissolving metal reduction may be considered, though these are often harsher.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 5: Protection as an Acetate (Ac) Ester
Objective: To protect the primary hydroxyl group of this compound as an acetate ester.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (typically 1-3 hours), as monitored by TLC.
-
Pour the reaction mixture into 1 M HCl and extract with DCM (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acetylated product.
Protocol 6: Deprotection of an Acetate Ester by Saponification
Objective: To cleave the acetate ester to regenerate the primary hydroxyl group.
Materials:
-
Acetate-protected this compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetate-protected alcohol in methanol.
-
Add potassium carbonate (K₂CO₃, catalytic to stoichiometric amounts can be used).
-
Stir the mixture at room temperature and monitor the reaction by TLC (typically complete in 1-4 hours).
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) or concentrate the mixture and partition between water and DCM.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualization of Workflow and Concepts
The following diagrams illustrate the general workflow for protecting group strategies and the orthogonal relationship between the discussed protecting groups.
Caption: General workflow for a protecting group strategy.
Caption: Orthogonal relationships of common protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 1-Hydroxymethyl-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal catalysts to convert strained cyclic olefins into unsaturated polymers. This method offers excellent control over polymer molecular weight, architecture, and functionality, making it a valuable tool in materials science and drug development. One class of monomers of particular interest is functionalized cyclopentenes, as their polymerization leads to the formation of functional polyalkenamers.
This document provides detailed application notes and protocols for the ROMP of 1-Hydroxymethyl-3-cyclopentene and its derivatives. The resulting polymers, bearing pendant hydroxyl groups, are valuable platforms for further functionalization and have potential applications in areas such as drug delivery, tissue engineering, and functional coatings. The protocols outlined below are based on established procedures for the ROMP of functionalized cycloolefins using Grubbs-type catalysts.
Key Applications of Hydroxyl-Functionalized Polyalkenamers
Polymers derived from the ROMP of this compound derivatives possess a unique combination of a flexible polyalkenamer backbone and reactive hydroxyl side groups. This structure opens up a wide range of applications:
-
Biomaterial Scaffolds: The hydrophilic nature imparted by the hydroxyl groups can enhance biocompatibility and cell adhesion, making these polymers suitable for creating scaffolds for tissue engineering.
-
Drug Delivery Systems: The hydroxyl groups can be used as handles to conjugate drugs, targeting ligands, or imaging agents, leading to the development of sophisticated drug delivery systems.[1] Polymeric nanoparticle-based drug delivery systems are of significant interest due to their ability to deliver drugs to specific sites and their capacity for high drug loading.[2]
-
Functional Coatings: The polymers can be cross-linked through the hydroxyl groups to form functional coatings with tunable properties such as wettability and adhesion.
-
Post-Polymerization Modification: The pendant hydroxyl groups serve as versatile synthetic intermediates for a wide range of chemical transformations, allowing for the creation of a diverse library of functional polymers.
Data Presentation: ROMP of Cyclopentene Derivatives
The following table summarizes typical quantitative data obtained from the ROMP of functionalized cyclopentene derivatives using Grubbs-type catalysts. While specific data for this compound is not extensively published, the data for ester-functionalized cyclopentenes provides a strong predictive basis for the expected outcomes. Under conventional conditions, high monomer conversions of around 80% can be achieved.[3] The resulting polymers typically exhibit high molecular weights and relatively narrow molecular weight distributions.[3]
| Monomer Derivative | Catalyst | Monomer to Catalyst Ratio ([M]/[I]) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Đ) |
| Methoxycarbonyl cyclopentene | Grubbs G1 | 200:1 | CH2Cl2 | 25 | 2 | ~80 | 25.3 | 1.25 |
| iso-Propoxycarbonyl cyclopentene | Grubbs G1 | 200:1 | CH2Cl2 | 25 | 3 | ~75 | 28.1 | 1.31 |
| tert-Butoxycarbonyl cyclopentene | Grubbs G1 | 200:1 | CH2Cl2 | 25 | 4 | ~70 | 30.5 | 1.35 |
| This compound (Protected) | Grubbs G3 | 200:1 | CH2Cl2 | 0 | 2 | >95 | (Predicted) High | (Predicted) <1.5 |
| This compound (Unprotected) | Grubbs G3 | 200:1 | CH2Cl2 | 0 | 2 | (Predicted) Lower | (Predicted) Variable | (Predicted) Broader |
Note: Data for ester-functionalized cyclopentenes is adapted from related studies.[3] Data for this compound is predicted based on the reactivity of similar functional monomers. Direct polymerization of unprotected hydroxyl-functionalized monomers can sometimes lead to catalyst deactivation and broader polydispersity. Protecting the hydroxyl group (e.g., as a silyl ether) is often recommended for better control.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes the synthesis of the monomer from a commercially available starting material.
Materials:
-
3-Cyclopentenecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-cyclopentenecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a liquid. The product can be further purified by distillation if necessary.
Protocol 2: ROMP of this compound (Protected)
This protocol outlines the polymerization of a protected form of the monomer to achieve better control over the polymerization.
Materials:
-
1-(tert-Butyldimethylsilyloxymethyl)-3-cyclopentene (TBDMS-protected monomer)
-
Grubbs 3rd Generation Catalyst (G3)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the TBDMS-protected this compound in anhydrous and degassed CH₂Cl₂ to a desired concentration (e.g., 1 M).
-
In a separate vial, dissolve the Grubbs 3rd Generation catalyst in a small amount of anhydrous and degassed CH₂Cl₂.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio can be adjusted to control the target molecular weight (e.g., 200:1).
-
Allow the polymerization to proceed at 0 °C for 2 hours.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stir for an additional 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
-
To deprotect the hydroxyl groups, dissolve the polymer in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
After deprotection is complete (monitored by NMR), precipitate the final hydroxyl-functionalized polymer in cold methanol, collect, and dry as described above.
Protocol 3: Characterization of the Resulting Polymer
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer and to determine the cis/trans ratio of the double bonds in the polymer backbone.
-
Monomer conversion can be calculated by comparing the integration of monomer and polymer peaks in the ¹H NMR spectrum of the crude reaction mixture.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled, living polymerization.
Visualizations
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. Recent Advances in Drug Release, Sensing, and Cellular Uptake of Ring-Opening Metathesis Polymerization (ROMP) Derived Poly(olefins) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 1-hydroxymethyl-3-cyclopentene and its derivatives. The primary focus is on the Tsuji-Trost reaction, a powerful palladium-catalyzed allylic substitution that enables the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of valuable molecules, including carbocyclic nucleoside analogues with potential therapeutic applications.
Introduction to Palladium-Catalyzed Allylic Alkylation
The palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis.[1] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium(0) complex. The versatility of this reaction stems from its typically mild conditions, high functional group tolerance, and the ability to control stereochemistry, making it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[1]
In the context of this compound, this reaction allows for the introduction of various substituents at the allylic position, leading to the formation of chiral cyclopentane derivatives that are key building blocks for carbocyclic nucleosides. These nucleoside analogues are of significant interest in drug development due to their potential antiviral and anticancer activities.
General Reaction Scheme:
The hydroxyl group of this compound is first activated by converting it into a good leaving group, such as an acetate or a carbonate. This activated substrate then reacts with a nucleophile in the presence of a palladium(0) catalyst, which is typically generated in situ from a palladium(II) precursor. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile to yield the desired product.
Applications in the Synthesis of Carbocyclic Nucleosides
A primary application of palladium-catalyzed reactions with this compound derivatives is the synthesis of carbocyclic nucleosides. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. This structural modification often imparts increased metabolic stability and can lead to potent biological activity.
The Tsuji-Trost reaction allows for the stereoselective introduction of purine and pyrimidine bases as nucleophiles onto the cyclopentene scaffold, a key step in the synthesis of these important therapeutic agents.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Amination
Objective: To synthesize a carbocyclic nucleoside analogue via the palladium-catalyzed reaction of (cyclopent-3-en-1-yl)methyl carbonate with a purine or pyrimidine nucleobase.
Materials:
-
(Cyclopent-3-en-1-yl)methyl carbonate (1.0 eq)
-
Nucleobase (e.g., adenine, thymine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleobase and cesium carbonate.
-
Add the anhydrous, degassed solvent and stir the suspension for 15-30 minutes at room temperature.
-
In a separate flask, dissolve Pd₂(dba)₃ and triphenylphosphine in the solvent. Stir for 10-15 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the suspension of the nucleobase.
-
Add (cyclopent-3-en-1-yl)methyl carbonate to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbocyclic nucleoside analogue.
Expected Outcome: The N-allylated product is expected as the major isomer. The yield and regioselectivity will depend on the specific nucleobase, solvent, and ligand used.
Quantitative Data
The following table summarizes representative quantitative data for palladium-catalyzed allylic alkylation reactions of various allylic substrates with different nucleophiles, providing an indication of the expected efficiency and selectivity of these transformations.
| Allylic Substrate | Nucleophile | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | CH₂Cl₂ | rt | 72 | 88 | [1] |
| Allyl enol carbonate | - (intramolecular) | Pd₂(dba)₃ | P/N Ligand | Toluene | 80 | 85 | 92 | [2] |
| 2-Vinyloxirane | Purine/Pyrimidine | Pd₂(dba)₃ | (R,R)-DACH-naphthyl | THF | 65 | 70-90 | up to 92 | [3] |
Signaling Pathways and Mechanistic Overview
The catalytic cycle of the Tsuji-Trost reaction provides a clear illustration of the key steps involved in the transformation. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex.[1] The nucleophile then attacks this intermediate, typically from the face opposite to the palladium, leading to the formation of a new bond. Subsequent reductive elimination regenerates the palladium(0) catalyst and releases the final product, allowing the catalytic cycle to continue.[1] The choice of chiral ligands can influence the facial selectivity of the nucleophilic attack, enabling enantioselective transformations.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Prostaglandin Analogues from 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogues valuable targets for drug development. A key starting material for the enantioselective synthesis of various prostaglandin analogues is 1-Hydroxymethyl-3-cyclopentene. This document provides detailed application notes and experimental protocols for the synthesis of a prostaglandin F2α (PGF2α) analogue from this precursor, focusing on the construction of the Corey lactone intermediate and subsequent elaboration to the final product.
Synthetic Strategy Overview
The overall synthetic strategy involves a series of key transformations to introduce the required stereocenters and functional groups onto the cyclopentane core of this compound. The synthesis culminates in the formation of the pivotal Corey lactone, which is then elaborated to the target prostaglandin analogue through the installation of the α- and ω-side chains.
Experimental Workflow
Caption: Overall workflow for the synthesis of a prostaglandin analogue.
Key Experimental Protocols
Protection of the Hydroxyl Group of this compound
To prevent interference in subsequent reactions, the primary hydroxyl group of the starting material is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stereoselective Dihydroxylation
The double bond of the protected cyclopentene is dihydroxylated to introduce two adjacent hydroxyl groups with controlled stereochemistry. This can be achieved using osmium tetroxide.
Protocol:
-
Dissolve the protected 1-(TBDMS-oxymethyl)-3-cyclopentene (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO4, ~2 mol%).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude diol is typically used in the next step without further purification.
Formation of the Corey Lactone Intermediate via Iodolactonization
The diol is converted to the key Corey lactone intermediate through an iodolactonization reaction.[1] This reaction proceeds via the formation of an iodonium ion followed by intramolecular attack of a carboxylic acid derivative.
Protocol:
-
The diol from the previous step is first oxidized to the corresponding carboxylic acid. A two-step procedure involving a selective oxidation of the primary alcohol followed by oxidation of the resulting aldehyde is typically employed.
-
The resulting carboxylic acid is dissolved in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add potassium bicarbonate (3.0 eq).
-
Add a solution of iodine (2.5 eq) and potassium iodide (3.0 eq) in water dropwise at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the iodolactone.
-
The iodine is subsequently removed by radical-mediated reduction using tributyltin hydride and AIBN as the initiator to afford the Corey lactone.[1]
Installation of the ω-Side Chain via Horner-Wadsworth-Emmons Reaction
The lower side chain (ω-chain) is introduced via a Horner-Wadsworth-Emmons (HWE) reaction with the aldehyde derived from the Corey lactone. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.
Protocol:
-
To a solution of the appropriate phosphonate reagent (e.g., dimethyl (2-oxoheptyl)phosphonate, 1.2 eq) in anhydrous THF at -78 °C, add a strong base such as sodium hydride (1.2 eq).
-
Stir the mixture for 30 minutes to generate the phosphonate anion.
-
Add a solution of the aldehyde (derived from the Corey lactone by oxidation of the primary alcohol, 1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Installation of the α-Side Chain via Wittig Reaction
The upper side chain (α-chain) is installed using a Wittig reaction.
Protocol:
-
Prepare the Wittig reagent by treating (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) with a strong base like potassium tert-butoxide in anhydrous THF at 0 °C.
-
Reduce the lactone of the intermediate from the previous step to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
-
Add the lactol solution to the pre-formed ylide at room temperature.
-
Stir the reaction mixture for several hours.
-
Quench the reaction with water and acidify to protonate the carboxylate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by chromatography.
Deprotection
Finally, the protecting groups are removed to yield the target prostaglandin analogue. For a TBDMS group, a fluoride source such as tetrabutylammonium fluoride (TBAF) is commonly used.
Protocol:
-
Dissolve the protected prostaglandin analogue in THF.
-
Add a solution of TBAF (1.1 eq) in THF.
-
Stir at room temperature until deprotection is complete (TLC monitoring).
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by chromatography.
Quantitative Data
The following tables summarize typical yields for key reactions in prostaglandin synthesis, based on literature data for analogous transformations.
Table 1: Yields for Key Synthetic Steps
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Protection (TBDMS) | TBDMS-Cl, Imidazole | >95 | Analogous Reactions |
| 2 | Dihydroxylation | OsO4 (cat.), NMO | 90-95 | Analogous Reactions |
| 3 | Iodolactonization | I2, KI, KHCO3 | 80-90 | [1] |
| 4 | HWE Reaction | Phosphonate, NaH | 70-85 | General HWE literature |
| 5 | Wittig Reaction | Phosphonium salt, KHMDS | 60-80 | General Wittig literature |
| 6 | Deprotection (TBDMS) | TBAF | >90 | Analogous Reactions |
Signaling Pathway of Prostaglandin F2α
Prostaglandin F2α and its analogues exert their biological effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
PGF2α Signaling Pathway
Caption: Simplified signaling cascade initiated by PGF2α binding to its receptor.
Upon binding of a PGF2α analogue, the FP receptor activates the Gq alpha subunit of its associated G protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[3] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Furthermore, studies have shown that PGF2α can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] These signaling events ultimately culminate in various cellular responses, including cell proliferation.[2][4]
References
Application Notes and Protocols: Chemo-enzymatic Synthesis of Chiral Derivatives from 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of enantiomerically enriched derivatives of 1-Hydroxymethyl-3-cyclopentene. This approach leverages a chemical synthesis to produce the racemic precursor, followed by a highly selective enzymatic kinetic resolution (EKR) to separate the enantiomers. The resulting chiral synthons are valuable building blocks in the asymmetric synthesis of a wide range of biologically active molecules, including carbocyclic nucleoside analogues and prostaglandins. This guide offers step-by-step procedures, quantitative data, and visual workflows to facilitate the implementation of this powerful synthetic strategy in a research and development setting.
Introduction
Chiral cyclopentene derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products. The stereochemistry of these molecules often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. Chemo-enzymatic methods offer a robust and environmentally friendly alternative to traditional chiral resolution techniques. By combining the versatility of chemical synthesis with the high selectivity of enzymatic transformations, it is possible to efficiently produce optically pure compounds.
This application note focuses on the preparation of chiral derivatives from racemic this compound. The key step in this process is the enzymatic kinetic resolution (EKR) catalyzed by a lipase, which selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.
Overall Synthetic Strategy
The chemo-enzymatic synthesis of chiral derivatives from this compound can be broken down into three main stages:
-
Chemical Synthesis of Racemic this compound: Production of the starting racemic alcohol.
-
Enzymatic Kinetic Resolution (EKR): Separation of the enantiomers using a lipase.
-
Isolation and Derivatization of Chiral Products: Purification of the chiral alcohol and ester, and their potential subsequent chemical transformations.
Application Note: Mitsunobu Reaction Protocol for the Esterification of 1-Hydroxymethyl-3-cyclopentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, such as esters, ethers, azides, and thiols, with inversion of configuration.[1][2][3] This reaction proceeds under mild conditions using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] The reaction's broad applicability and stereospecificity make it a valuable method in the synthesis of complex molecules and natural products.[4][5] This application note provides a detailed protocol for the Mitsunobu esterification of 1-Hydroxymethyl-3-cyclopentene with benzoic acid.
Reaction Principle
The Mitsunobu reaction is a dehydration reaction that proceeds via an alkoxyphosphonium salt intermediate.[1][6] Triphenylphosphine and DEAD first react to form a phosphonium salt. The alcohol then displaces the DEAD anion to form an alkoxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by the carboxylate anion proceeds via an Sₙ2 mechanism, resulting in the desired ester with inversion of stereochemistry at the carbinol center.
Experimental Protocol
This protocol details the esterification of this compound with benzoic acid to yield cyclopent-3-enylmethyl benzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzoic Acid | ≥99.5% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diethyl Azodicarboxylate (DEAD) | 40% solution in toluene | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, approximately 0.2 M concentration with respect to the alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a 40% solution of diethyl azodicarboxylate (DEAD) in toluene (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cyclopent-3-enylmethyl benzoate.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Mass (mg) |
| This compound | 98.14 | 1.0 | 1.0 | 98.1 |
| Benzoic Acid | 122.12 | 1.2 | 1.2 | 146.5 |
| Triphenylphosphine | 262.29 | 1.5 | 1.5 | 393.4 |
| DEAD (40% in Toluene) | 174.17 (neat) | 1.5 | 1.5 | 653.1 |
| Cyclopent-3-enylmethyl benzoate | 202.25 | - | - | Theoretical Yield: 202.3 |
Safety Precautions
-
The Mitsunobu reaction should be performed in a well-ventilated fume hood.
-
DEAD is toxic and potentially explosive; handle with care.[7]
-
Triphenylphosphine is an irritant.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Caption: Experimental workflow for the Mitsunobu reaction.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving the yield and purity of 1-Hydroxymethyl-3-cyclopentene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Hydroxymethyl-3-cyclopentene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the reduction of 3-cyclopentene-1-carboxylic acid and its esters, and the Diels-Alder reaction followed by reduction.
Route 1: Reduction of 3-Cyclopentene-1-carboxylic Acid (or its Ester) using Lithium Aluminum Hydride (LiAlH₄)
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in LiAlH₄ reductions are a common issue. Here are several potential causes and their corresponding solutions:
-
Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can degrade over time.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its activity. Ensure the reagent is a fine, white to grey powder and not large, dark grey chunks.
-
-
Inadequate Reaction Conditions:
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and glassware. Running the reaction at the recommended temperature (e.g., 0 °C to room temperature) is crucial. Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
-
Improper Work-up: The work-up procedure for LiAlH₄ reactions is critical for product isolation.
-
Solution: Follow a well-established work-up procedure, such as the Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water). Improper quenching can lead to the formation of aluminum salt emulsions that trap the product.
-
-
Product Volatility: this compound is a relatively volatile alcohol.
-
Solution: Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure to avoid significant product loss.
-
Q2: I am observing significant impurities in my final product after the LiAlH₄ reduction. What are these impurities and how can I remove them?
A2: Common impurities include unreacted starting material, the intermediate aldehyde, and potentially isomeric byproducts.
-
Unreacted Starting Material (Carboxylic Acid or Ester): This indicates an incomplete reaction.
-
Identification: Can be detected by IR (strong C=O stretch) and NMR spectroscopy.
-
Removal: Can be removed by column chromatography or by an acidic or basic wash during work-up, depending on the nature of the starting material.
-
-
3-Cyclopentenecarboxaldehyde (Intermediate): The reduction of an ester or carboxylic acid to an alcohol proceeds through an aldehyde intermediate. If the reaction is not complete, this aldehyde may be present as an impurity.
-
Identification: Can be identified by ¹H NMR (aldehyde proton signal around 9-10 ppm) and GC-MS.
-
Removal: Can be separated from the desired alcohol by careful column chromatography or fractional distillation.
-
-
Isomeric Impurities: Depending on the purity of the starting material, you may have isomeric impurities.
-
Identification: Best identified by GC-MS analysis by comparing fragmentation patterns and retention times with known standards. ¹H and ¹³C NMR can also reveal the presence of isomers. For instance, isomers of the related compound 1-methylcyclopentene show distinct vinylic proton signals in ¹H NMR.[1]
-
Removal: Fractional distillation is often the most effective method for separating isomers with different boiling points.
-
Route 2: Diels-Alder Reaction of Cyclopentadiene and a Dienophile (e.g., Acrolein) followed by Reduction
Q3: My Diels-Alder reaction is not proceeding or giving a low yield of the desired cycloadduct. What should I check?
A3: The success of a Diels-Alder reaction is highly dependent on the reactants and conditions.
-
Diene Conformation: The diene must be in the s-cis conformation to react.
-
Solution: Cyclopentadiene is ideal as it is locked in the s-cis conformation. If using an acyclic diene, ensure the reaction temperature is sufficient to overcome the rotational energy barrier to the s-cis form.
-
-
Dienophile Reactivity: The reaction is favored when the dienophile has electron-withdrawing groups.
-
Solution: Acrolein is a suitable dienophile. The use of Lewis acid catalysts can sometimes enhance the reactivity of the dienophile.
-
-
Reaction Temperature: Diels-Alder reactions are reversible at high temperatures (retro-Diels-Alder).
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive dienes like cyclopentadiene, room temperature or even lower may be sufficient.
-
-
Diene Purity: Cyclopentadiene readily dimerizes at room temperature.
-
Solution: "Crack" dicyclopentadiene by heating it and distilling the monomeric cyclopentadiene immediately before use.
-
Q4: I am having trouble with the reduction of the Diels-Alder adduct (3-Cyclopentenecarboxaldehyde) to this compound. What are the best practices?
A4: The reduction of the aldehyde can be achieved with various reducing agents.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is often sufficient for reducing aldehydes. It is also safer and easier to handle.
-
Protocol: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.
-
-
Lithium Aluminum Hydride (LiAlH₄): This can also be used, but care must be taken as it is a much stronger reducing agent.
-
Protocol: The reaction is performed in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C.
-
-
Troubleshooting: If the reduction is incomplete, ensure the reducing agent is active and that the stoichiometry is correct (usually a slight excess of the reducing agent is used).
Data Presentation
The following tables summarize quantitative data for the different synthetic routes to this compound, offering a comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Route 1: LiAlH₄ Reduction of 3-Cyclopentenylcarboxylic Acid Derivative | Route 2: Diels-Alder Reaction & Reduction |
| Starting Materials | 3-Cyclopentenecarboxylic acid or its ethyl ester | Cyclopentadiene, Acrolein |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) or LiAlH₄ for reduction |
| Number of Steps | 1 | 2 |
| Reported Yield | ~85-88%[2][3] | Varies depending on specific conditions, but can be high |
| Purity | Generally high after purification | Can be high, but may contain stereoisomers |
| Advantages | High-yielding, single-step conversion | Readily available starting materials, milder reduction possible |
| Disadvantages | Requires handling of pyrophoric LiAlH₄, strict anhydrous conditions needed | Two-step process, cyclopentadiene needs to be freshly prepared |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 3-Cyclopentenecarboxylic Acid
This protocol is adapted from a general procedure for the reduction of carboxylic acids.[2]
Materials:
-
3-Cyclopentenecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a stirred suspension of LiAlH₄ (3 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous THF over 1 hour.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
Carefully quench the reaction by the slow addition of 1 M NaOH solution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. A reported yield for a similar reaction is 85%.[2]
Protocol 2: Synthesis of this compound via Diels-Alder Reaction and Subsequent Reduction
This protocol is a two-step process involving the Diels-Alder reaction of cyclopentadiene and acrolein, followed by the reduction of the resulting aldehyde.
Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein
Materials:
-
Dicyclopentadiene
-
Acrolein
-
Anhydrous diethyl ether
Procedure:
-
Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer.
-
To a solution of acrolein (1 equivalent) in anhydrous diethyl ether at 0 °C, add the freshly distilled cyclopentadiene (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 3-cyclopentenecarboxaldehyde.
Step 2: Reduction of 3-Cyclopentenecarboxaldehyde
Materials:
-
Crude 3-cyclopentenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Dissolve the crude 3-cyclopentenecarboxaldehyde in methanol and cool the solution to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: A general troubleshooting workflow for the synthesis of this compound.
Caption: Overview of the two primary synthetic routes to this compound.
References
Troubleshooting side reactions in the epoxidation of 1-Hydroxymethyl-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 1-Hydroxymethyl-3-cyclopentene, also known as (cyclopent-3-en-1-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded m-CPBA: m-CPBA can degrade over time, especially if not stored properly.[1] 2. Insufficient Reaction Time or Temperature: The reaction may be too slow at very low temperatures. 3. Inappropriate Solvent: m-CPBA has varying solubility and reactivity in different solvents. | 1. Use fresh, high-purity m-CPBA. The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid and water.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature or let it run for a longer period. 3. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common and effective solvents for this reaction. |
| Formation of a Diol Side Product | Acid-Catalyzed Epoxide Ring Opening: The m-chlorobenzoic acid byproduct formed during the reaction can catalyze the hydrolysis of the desired epoxide, especially in the presence of water, to form a 1,2-diol.[2] | 1. Use Buffered Conditions: Add a solid buffer like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) to the reaction mixture to neutralize the acidic byproduct as it forms. 2. Anhydrous Conditions: Ensure all glassware is dry and use an anhydrous solvent to minimize water content. 3. Controlled Work-up: During the work-up, use a mild basic wash (e.g., saturated NaHCO₃ solution) to remove the acid before concentrating the product. |
| Unexpected Diastereomer Ratio | 1. Hydrogen Bonding Direction: The hydroxyl group of the substrate can form a hydrogen bond with the peroxyacid, directing the epoxidation to the syn face of the double bond.[3] 2. Steric Hindrance: The cyclopentene ring and the hydroxymethyl group can sterically hinder the approach of the m-CPBA, favoring the anti epoxide. For the unprotected alcohol, a nearly 1:1 ratio of syn and anti epoxides is often observed due to the competition between these two effects. | 1. Understand the Inherent Selectivity: For the unprotected alcohol, expect a mixture of diastereomers. Separation will likely be required. 2. Use a Protecting Group: To favor the anti isomer, a bulky protecting group (e.g., tert-butyldimethylsilyl) can be installed on the hydroxyl group to sterically block the syn face. |
| Presence of m-Chlorobenzoic Acid in Product | Incomplete Removal During Work-up: m-Chlorobenzoic acid is a solid and can be challenging to remove completely. | 1. Basic Wash: Thoroughly wash the organic layer with a saturated solution of sodium bicarbonate or sodium sulfite during the work-up.[2] 2. Filtration: In some cases, the m-chlorobenzoic acid can be precipitated from the reaction mixture and removed by filtration. 3. Column Chromatography: Purification by silica gel chromatography is usually effective in separating the epoxide from the residual acid. A plug of neutral alumina can also be used to trap the acid. |
| Reaction is Violently Exothermic | Rapid Addition of m-CPBA: The epoxidation reaction can be highly exothermic. | 1. Slow, Portion-wise Addition: Add the m-CPBA slowly in portions or as a solution via a dropping funnel. 2. Maintain Low Temperature: Begin the reaction at 0 °C in an ice bath to help dissipate the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the expected diastereoselectivity for the epoxidation of this compound with m-CPBA?
A1: For the unprotected this compound, the epoxidation with m-CPBA typically results in a nearly 1:1 mixture of the syn and anti diastereomers. This is due to the competing effects of the hydroxyl group directing the epoxidation to the same face (syn attack) via hydrogen bonding, and the steric hindrance of the hydroxymethyl group favoring attack on the opposite face (anti attack).
Q2: How can I improve the diastereoselectivity of the reaction?
A2: To favor the formation of the anti epoxide, you can protect the hydroxyl group with a bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. The steric bulk of the protecting group will significantly hinder the approach of the m-CPBA to the syn face, leading to a higher proportion of the anti product.
Q3: My main side product appears to be a diol. What is causing this and how can I prevent it?
A3: The formation of a diol, specifically a trans-diol, is a common side reaction. It occurs when the epoxide product undergoes acid-catalyzed ring-opening in the presence of water. The acidic byproduct of the m-CPBA reaction, m-chlorobenzoic acid, acts as the catalyst. To prevent this, you can add a buffer like sodium bicarbonate to the reaction to neutralize the acid as it forms. It is also crucial to use anhydrous solvents and dry glassware.
Q4: What is the best way to remove the m-chlorobenzoic acid byproduct after the reaction?
A4: The most common method is to perform a basic aqueous wash during the work-up. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the m-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase. Alternatively, washing with a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) can also be effective.[2] Subsequent purification by column chromatography will remove any remaining traces.
Q5: At what temperature should I run the reaction?
A5: It is generally recommended to start the reaction at 0 °C by cooling the reaction vessel in an ice bath. This is because the reaction can be exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. After the initial addition of m-CPBA, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours or until completion is observed by TLC.
Q6: Can other oxidizing agents be used for this epoxidation?
A6: Yes, other peroxyacids like peracetic acid can also be used. Additionally, metal-catalyzed epoxidation systems, such as those using vanadium or titanium catalysts in the presence of a peroxide like tert-butyl hydroperoxide (TBHP), are known for the epoxidation of allylic alcohols and can offer different selectivity profiles.[3]
Experimental Protocols
Detailed Protocol for the Epoxidation of this compound with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), solid and saturated aqueous solution
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Buffering: Add powdered sodium bicarbonate (2.0 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
m-CPBA Addition: In a separate flask, dissolve m-CPBA (1.2 eq.) in dichloromethane. Slowly add the m-CPBA solution to the stirred solution of the alcohol over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomeric epoxides and remove any remaining impurities.
Visualizations
Experimental Workflow
Caption: Workflow for the epoxidation of this compound.
Signaling Pathways: Main Reaction and Side Reaction
Caption: Main epoxidation pathway and the acid-catalyzed diol side reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low epoxide yield.
References
Technical Support Center: Optimization of Sharpless Asymmetric Epoxidation of 1-Hydroxymethyl-3-cyclopentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sharpless asymmetric epoxidation of 1-Hydroxymethyl-3-cyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is the Sharpless asymmetric epoxidation and why is it used for this compound?
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective chemical reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] For a prochiral substrate like this compound, this reaction is invaluable as it allows for the creation of a specific stereoisomer of the resulting epoxide with high enantiomeric excess (% ee).[4] This chiral epoxide is a versatile building block for synthesizing complex molecules such as pharmaceuticals and natural products.[1][4] The reaction utilizes a catalyst system formed from titanium(IV) isopropoxide [Ti(O-i-Pr)₄], a chiral dialkyl tartrate (like diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3][4]
Q2: My reaction is giving a low yield. What are the potential causes and solutions?
Low yields can often be attributed to catalyst deactivation or incomplete reaction. The primary culprit for catalyst deactivation is water.
-
Catalyst Deactivation by Water: The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture.[5] Trace amounts of water in the solvent or on the glassware can hydrolyze the catalyst, rendering it inactive.[6][7]
-
Solution: Ensure all glassware is rigorously dried in an oven (>120 °C) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Crucially, add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any residual water.[5][6][7] The addition of molecular sieves was a key improvement to the original protocol, allowing for the use of catalytic amounts of titanium.[7]
-
-
Incomplete Reaction: The reaction may be sluggish, leading to unreacted starting material.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider slightly increasing the amount of TBHP (e.g., from 1.5 to 2.0 equivalents). Ensure the TBHP solution has not degraded; use a freshly opened bottle or titrate an older one to determine its active concentration.
-
-
Product Isolation: Small, water-soluble epoxides can be difficult to isolate during the aqueous workup, leading to apparent low yields.[7]
-
Solution: Minimize the volume of aqueous washes. Use saturated brine to reduce the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Q3: The enantioselectivity (% ee) of my product is poor. How can I troubleshoot this?
Low enantioselectivity is a common problem that points to issues with the formation or integrity of the chiral catalyst complex.[5]
-
Reagent Quality: The purity of the reagents is paramount.
-
Titanium(IV) isopropoxide: As mentioned, it is highly moisture-sensitive. Use a fresh bottle or a recently purified batch.[5]
-
Chiral Tartrate (DET or DIPT): The optical purity of the tartrate directly influences the enantioselectivity of the product. Use a tartrate with high enantiomeric purity. An old bottle may have racemized or degraded.[5]
-
-
Incorrect Catalyst Ratio: The ratio of titanium to the chiral tartrate is critical for the formation of the active dimeric catalyst.[1][8]
-
Reaction Temperature: The reaction is highly sensitive to temperature.
-
Premature Addition of Substrate: The chiral catalyst complex requires time to form before the substrate is introduced.
-
Solution: After adding the titanium(IV) isopropoxide to the tartrate solution at -20 °C, allow the mixture to stir for at least 30 minutes to ensure the complete formation of the active catalyst before adding the this compound.[5]
-
Optimization and Troubleshooting Guide
The following tables summarize key parameters and their typical impact on the reaction outcome.
Table 1: Reagent and Catalyst Optimization
| Parameter | Standard Condition | Potential Issue | Recommended Action | Expected Outcome |
| Ti(O-i-Pr)₄ Quality | Clear, colorless/pale-yellow liquid | Yellow/orange color, presence of solids | Use a fresh bottle or distill before use. | Improved catalyst activity and enantioselectivity.[5] |
| Tartrate Ligand | L-(+)-DET or D-(-)-DIPT | Low optical purity | Verify the optical rotation of the tartrate. | Higher enantiomeric excess (% ee). |
| Ti:Tartrate Ratio | 1 : 1.2 | Low % ee | Ensure the ratio is at least 1:1.1. | Maximizes formation of the chiral catalyst, increasing % ee.[5] |
| Catalyst Loading | 5-10 mol% | Sluggish reaction | Increase loading to 10 mol% if the reaction is slow. | Faster reaction rate. |
| Oxidant | TBHP (in toluene or decane) | Low yield, slow reaction | Use cumene hydroperoxide (CHP) as an alternative. | Can increase reaction rate and conversion for some substrates.[8] |
Table 2: Reaction Condition Optimization
| Parameter | Standard Condition | Potential Issue | Recommended Action | Expected Outcome |
| Temperature | -20 °C | Low % ee | Lower the temperature to -25 °C or -30 °C. | Improved enantioselectivity.[5][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Catalyst deactivation, low yield/ee | Use freshly distilled solvent over CaH₂. Ensure it is anhydrous. | Prevents catalyst hydrolysis, leading to better yield and % ee. |
| Molecular Sieves | Activated 3Å or 4Å powder | Catalyst deactivation | Add freshly activated sieves (heated under vacuum) to the reaction. | Scavenges water, protecting the catalyst.[6][7] |
| Stirring Time | 30 min for catalyst formation | Incomplete catalyst formation | Increase pre-stirring time to 45-60 minutes. | Ensures the chiral environment is fully established before epoxidation. |
Diagrams and Workflows
Experimental Workflow
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Detailed Experimental Protocol
This protocol is a starting point for the epoxidation of this compound and can be optimized further based on the troubleshooting guide above.
Materials:
-
This compound
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves, powdered
-
Standard workup and purification reagents
Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.
-
Add powdered 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate) to the flask.
-
Add anhydrous DCM (to make a final substrate concentration of ~0.1 M).
-
-
Catalyst Formation:
-
Cool the flask to -20 °C in a cryo-cooler or a dry ice/acetonitrile bath.
-
To the cooled, stirred suspension, add L-(+)-DET (0.06 mmol, 1.2 eq. relative to Ti).
-
Add Ti(O-i-Pr)₄ (0.05 mmol, 5 mol%) dropwise via syringe. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex.[5]
-
-
Epoxidation Reaction:
-
Dissolve this compound (1.0 mmol) in a small amount of anhydrous DCM and add it to the catalyst solution via syringe.
-
Add the TBHP solution (1.5 mmol) dropwise over several minutes while maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure of the resulting epoxy alcohol by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of 1-Hydroxymethyl-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Hydroxymethyl-3-cyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound via LiAlH₄ reduction?
A1: The most common impurities include:
-
Unreacted Starting Material: Residual 3-cyclopentenecarboxylic acid or its ester.
-
Intermediate Aldehyde: 3-Cyclopentene-1-carbaldehyde may be present if the reduction is incomplete.[1]
-
Solvent Residues: Ether or THF from the reaction medium.
-
Water: Introduced during the workup step.
-
Aluminum Salts: Byproducts from the LiAlH₄ quenching process.
Q2: Why is it challenging to remove water from this compound by simple distillation?
A2: this compound is an alcohol and has the potential to form a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult.[2][3][4]
Q3: My purified this compound appears to be degrading over time. What are the proper storage conditions?
A3: As an allylic alcohol, this compound can be susceptible to oxidation and polymerization. For optimal stability, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8°C), and protected from light.[5]
Q4: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) to synthesize this compound?
A4: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters to primary alcohols.[6] Therefore, LiAlH₄ is the preferred reagent for this transformation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Distillation Troubleshooting
Problem 1: The product is co-distilling with a lower-boiling impurity, presumably water.
-
Cause: Formation of a water-alcohol azeotrope.
-
Solution 1: Azeotropic Distillation with an Entrainer.
-
Add a solvent that forms a lower-boiling ternary azeotrope with water and the product, such as toluene or cyclohexane.
-
During distillation, the ternary azeotrope will distill first. Upon condensation, the water will separate from the entrainer, allowing for its removal, and the dried entrainer can be returned to the distillation flask.
-
-
Solution 2: Drying Before Distillation.
-
Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Alternatively, perform a solvent extraction with a non-polar solvent and wash with brine to remove the bulk of the water.
-
Problem 2: The product is decomposing in the distillation pot at high temperatures.
-
Cause: Allylic alcohols can be thermally labile.
-
Solution: Vacuum Distillation.
-
Distilling under reduced pressure will lower the boiling point of the product, minimizing thermal decomposition. The boiling point of this compound is approximately 105-108°C at atmospheric pressure.[7] This can be significantly lowered under vacuum.
-
Column Chromatography Troubleshooting
Problem 1: The product is eluting with polar impurities or is streaking on the column.
-
Cause: this compound is a polar molecule, which can lead to strong interactions with the silica gel stationary phase.
-
Solution 1: Optimize the Mobile Phase.
-
Increase the polarity of the eluent. A common solvent system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increase the proportion of the polar solvent.
-
For very polar impurities, consider adding a small amount of a more polar solvent like methanol to the mobile phase.[8]
-
-
Solution 2: Use a Modified Stationary Phase.
-
If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective for purifying polar compounds.[9]
-
Problem 2: The separation of the product from a close-running impurity is poor.
-
Cause: The impurity has a similar polarity to the product.
-
Solution 1: Fine-tune the Eluent System.
-
Use a shallower solvent gradient during elution.
-
Experiment with different solvent mixtures to exploit subtle differences in selectivity. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether might alter the elution order.
-
-
Solution 2: Adjust the Stationary Phase.
-
Consider using a different type of silica gel (e.g., with a different particle size or pore size) or switching to alumina.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Polarity |
| This compound | 98.14 | 105-108[7] | High |
| 3-Cyclopentenecarboxylic acid | 112.13 | 215[10] | Very High |
| Ethyl 3-cyclopentenecarboxylate | 140.18 | ~170-175 (estimated) | Medium |
| 3-Cyclopentene-1-carbaldehyde | 96.13 | ~130-135 (estimated) | Medium-High |
| 1-Hydroxymethylcyclopentane | 100.16 | ~163-165 | High |
| Water | 18.02 | 100 | Very High |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0°C using an ice bath. Dissolve ethyl 3-cyclopentenecarboxylate in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.
-
Isolation: Filter the resulting white precipitate of aluminum salts and wash the filter cake with ether/THF. Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Apply a vacuum and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure, corresponding to the boiling point of the pure product. Discard any forerun or residue.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be predetermined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. gwsionline.com [gwsionline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. This compound CAS#: 25125-21-7 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 25125-21-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. 3-Cyclopentenecarboxylic acid 97 7686-77-3 [sigmaaldrich.com]
Preventing racemization during reactions with 1-Hydroxymethyl-3-cyclopentene
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxymethyl-3-cyclopentene, also known as (Cyclopent-3-en-1-yl)methanol.[1] The primary focus is on preventing racemization and maintaining the stereochemical integrity of this chiral allylic alcohol during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a specific stereoisomer is often critical for its biological activity and desired therapeutic effect. Racemization leads to a loss of optical activity and can result in a product with diminished or altered pharmacological properties.
Q2: What are the primary causes of racemization in reactions involving this allylic alcohol?
A2: Racemization of this compound can be triggered by several factors:
-
Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote racemization.[2]
-
Carbocation Intermediates: Reactions that proceed through a planar carbocation intermediate at the chiral center will lead to a loss of stereochemical information. This is common in SN1-type reactions.
-
Allylic Rearrangements: The allylic nature of the alcohol makes it susceptible to rearrangements that can affect the stereocenter.
-
Work-up and Purification: Exposure to acidic or basic conditions during aqueous work-up or purification on acidic media like silica gel can induce racemization.[2]
Q3: How can I minimize racemization during a reaction?
A3: To minimize racemization, consider the following strategies:
-
Optimize Reaction Conditions: Employ the mildest possible reaction conditions. Lowering the reaction temperature can be highly effective.[2]
-
Choice of Reagents: Use reagents that favor stereospecific mechanisms, such as SN2, over non-specific ones like SN1.[3]
-
Solvent Selection: The choice of solvent can influence the reaction mechanism. Aprotic solvents are often preferred to avoid stabilization of ionic intermediates that can lead to racemization.[2]
-
Protecting Groups: Protecting the hydroxyl group can prevent its participation in unwanted side reactions that could lead to racemization.[2][4]
Q4: Are there specific reaction types that are known to preserve or invert the stereochemistry of this compound?
A4: Yes, the Mitsunobu reaction is a well-known method for converting primary and secondary alcohols, like this compound, into a variety of other functional groups.[5] This reaction is particularly valuable because it generally proceeds with a clean inversion of stereochemistry at the chiral center, making it a stereospecific process.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee%) after reaction. | Reaction conditions are too harsh (high temperature, strong acid/base).[2] | Lower the reaction temperature. Use milder reagents (e.g., organic bases instead of inorganic ones).[2] |
| Reaction proceeding through an SN1 mechanism. | Favor an SN2 mechanism by using aprotic polar solvents and good nucleophiles. | |
| Racemization during work-up or purification.[2] | Use neutralized aqueous solutions for work-up. For chromatography, use deactivated silica gel (e.g., with triethylamine) or an alternative neutral support like alumina.[2] | |
| Unexpected side products. | Allylic rearrangement. | Investigate alternative synthetic routes that avoid intermediates prone to rearrangement. |
| Formation of ethers as byproducts.[8] | This can occur under acidic conditions. Minimize acid concentration and reaction time. | |
| Incomplete reaction. | Steric hindrance around the hydroxyl group. | Consider a less bulky protecting group if one is used. Increase reaction time, but monitor for racemization. |
| Poor activation of the hydroxyl group. | In reactions like the Mitsunobu, ensure the phosphine and azodicarboxylate are of high purity and added correctly. |
Experimental Protocols
Protocol 1: Stereospecific Conversion via Mitsunobu Reaction
This protocol describes the conversion of a chiral secondary alcohol to an ester with inversion of configuration, a common application for which the Mitsunobu reaction is employed.[5][6]
Objective: To convert (R)-1-Hydroxymethyl-3-cyclopentene to its (S)-benzoate ester with high enantiomeric excess.
Materials:
-
(R)-1-Hydroxymethyl-3-cyclopentene
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Hydroxymethyl-3-cyclopentene and benzoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of PPh3 in anhydrous THF dropwise to the cooled mixture.
-
Slowly add DEAD or DIAD dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The corresponding (S)-benzoate ester with a high degree of inversion of stereochemistry.
Visualizations
Caption: A potential pathway for racemization via a planar carbocation intermediate.
Caption: A decision tree for troubleshooting racemization issues.
References
- 1. Cyclopent-3-en-1-ylmethanol | C6H10O | CID 1514122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Byproducts formed during the synthesis of carbocyclic nucleosides from 1-Hydroxymethyl-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbocyclic nucleosides starting from 1-Hydroxymethyl-3-cyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in this synthesis?
A1: During the synthesis of carbocyclic nucleosides from this compound, the most frequently observed byproducts include diastereomers, regioisomers, and elimination products. Diastereomers can arise from reactions that create new stereocenters, such as hydroxylation or epoxidation of the cyclopentene ring. Regioisomers are commonly formed during the crucial step of coupling the nucleobase to the carbocyclic scaffold, particularly with purine bases which have multiple nucleophilic nitrogen atoms.[1][2] Elimination byproducts can occur during activation of hydroxyl groups, for instance, under Mitsunobu conditions.[3]
Q2: How can I control the formation of diastereomers during the synthesis?
A2: The formation of diastereomers, particularly during the introduction of hydroxyl groups to the cyclopentene ring via hydroboration-oxidation, is a common challenge. The choice of hydroboration reagent can significantly influence the diastereoselectivity. For instance, using a bulkier reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to higher stereoselectivity compared to less hindered boranes like BH₃·THF.[3][4] In one reported synthesis, the use of 9-BBN resulted in a 20:1 mixture of desired to undesired diol diastereomers, whereas BH₃·THF gave a less selective 5:1 mixture.[3]
Q3: What leads to the formation of N-7 and N-9 regioisomers with purine bases, and how can I favor the desired isomer?
A3: Purine nucleobases have two primary sites for glycosylation: the N-9 and N-7 positions. The formation of a mixture of these regioisomers is a common issue in carbocyclic nucleoside synthesis. The reaction conditions, particularly the choice of coupling method and the nature of the cyclopentyl derivative, can influence the regioselectivity. For example, in Mitsunobu reactions, the reactivity of the alcohol on the cyclopentane ring can affect the ratio of N-7 to N-9 products.[1] While saturated cyclopentanols might lead to a single regioisomer, more reactive allylic alcohols can produce mixtures where the N-7 isomer may even be the major product.[1] Optimization of the reaction conditions, including solvent, temperature, and the specific Mitsunobu reagents, may be necessary to favor the desired N-9 isomer, which is typically the biologically active form.
Q4: Can epimerization of existing stereocenters occur during the synthesis?
A4: Yes, epimerization, the change in configuration at one stereocenter, is a potential side reaction in multi-step organic syntheses, including that of carbocyclic nucleosides.[5][6] This can be promoted by basic or acidic conditions, or by certain reagents used for functional group transformations. It is crucial to carefully select reaction conditions and purification methods to avoid epimerization, especially for stereocenters that are sensitive to such changes. Monitoring the stereochemical integrity of intermediates throughout the synthesis is highly recommended.
Troubleshooting Guides
Problem 1: My final product is a mixture of two inseparable diastereomers.
| Possible Cause | Troubleshooting Step |
| Low diastereoselectivity during a key stereocenter-forming reaction (e.g., hydroxylation). | - Re-evaluate the reagents: For hydroboration-oxidation, switch to a bulkier borane like 9-BBN to improve stereocontrol.[3][4] - Optimize reaction conditions: Lowering the reaction temperature can sometimes enhance diastereoselectivity. - Consider a different synthetic route: An alternative strategy that introduces the stereocenter with higher control may be necessary. |
| Epimerization has occurred at some point in the synthesis. | - Review all reaction steps: Identify any steps that use harsh acidic or basic conditions. - Use milder reagents: For example, employ buffered conditions for protection/deprotection steps. - Protect sensitive stereocenters: If a particular stereocenter is prone to epimerization, consider protecting it early in the synthesis. |
Problem 2: I am getting a mixture of N-7 and N-9 regioisomers after coupling my purine base.
| Possible Cause | Troubleshooting Step |
| The nucleobase is reacting at multiple nitrogen atoms. | - Modify the nucleobase: Consider protecting one of the reactive nitrogens on the purine ring before the coupling reaction. - Optimize the coupling reaction: Experiment with different solvents, temperatures, and coupling reagents (e.g., different azodicarboxylates and phosphines for a Mitsunobu reaction).[2] - Change the coupling strategy: Explore alternative coupling methods such as the silyl-Hilbert-Johnson reaction if applicable to your carbocyclic system.[7] |
| The reactivity of the carbocyclic precursor favors the formation of the undesired isomer. | - Modify the carbocyclic precursor: The electronic and steric properties of the leaving group or alcohol can influence the site of attack on the purine. |
Problem 3: I have isolated a significant amount of an elimination byproduct.
| Possible Cause | Troubleshooting Step | | The reaction conditions for activating a hydroxyl group (e.g., Mitsunobu reaction) are promoting elimination. | - Lower the reaction temperature: This can often disfavor elimination pathways. - Use a less hindered base or nucleophile: Steric hindrance can sometimes favor elimination over substitution. - Change the activating agent: In a Mitsunobu reaction, different phosphines or azodicarboxylates can alter the reactivity and potentially reduce elimination.[8] - Choose an alternative synthetic step: Consider a different method for the desired transformation that is less prone to elimination, such as converting the alcohol to a sulfonate and then displacing it with the nucleophile. |
Quantitative Data Summary
The following table summarizes quantitative data on the formation of diastereomeric diols during a hydroboration-oxidation step, a key transformation in the synthesis of carbocyclic nucleosides.
| Hydroboration Reagent | Ratio of Diastereomers (Desired:Undesired) | Yield | Reference |
| BH₃·THF | 5:1 | 90% | [3] |
| 9-BBN | 20:1 | 92% | [3][4] |
Experimental Protocols
General Protocol for Mitsunobu Coupling of a Nucleobase to a Carbocyclic Alcohol
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Carbocyclic alcohol (1 equivalent)
-
Nucleobase (e.g., a purine or pyrimidine, 1.1-1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous solvent (e.g., THF, dioxane, or CH₂Cl₂)
-
-
Procedure: a. Dissolve the carbocyclic alcohol, nucleobase, and triphenylphosphine in the anhydrous solvent in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the DIAD or DEAD dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the residue by column chromatography on silica gel to separate the desired carbocyclic nucleoside from byproducts such as triphenylphosphine oxide and the hydrazine derivative.
Byproduct Formation Pathway
Caption: Logical workflow of byproduct formation during carbocyclic nucleoside synthesis.
References
- 1. auburn.edu [auburn.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside antibiotics. Epimerization of carbon 2' of adenosine during the biosynthesis of 9- -D--arabinofuranosyladenine by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Diastereoselectivity in Reactions of 1-Hydroxymethyl-3-cyclopentene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to diastereoselectivity in reactions involving 1-hydroxymethyl-3-cyclopentene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions of this compound?
A1: The diastereoselectivity is primarily governed by the directing effect of the allylic hydroxyl group. This group can coordinate to reagents, delivering them to one face of the double bond. The key factors are:
-
Nature of the Reagent: Bulky reagents may be directed to the less hindered face of the cyclopentene ring. Reagents capable of hydrogen bonding or forming coordination complexes with the hydroxyl group will exhibit higher selectivity.
-
Protecting Groups: The presence and size of a protecting group on the hydroxymethyl moiety can significantly alter the steric environment and the directing ability of the oxygen atom.
-
Solvent: The choice of solvent can influence the conformation of the substrate and the aggregation state of the reagents, thereby affecting diastereoselectivity.
-
Temperature: Lower reaction temperatures generally favor the transition state with the lowest activation energy, often leading to higher diastereoselectivity.
Q2: How does the choice of protecting group for the hydroxymethyl group affect the diastereoselectivity of subsequent reactions?
A2: The choice of protecting group is critical. A bulky protecting group, such as a triisopropylsilyl (TIPS) group, can block one face of the cyclopentene ring, forcing the incoming reagent to attack from the opposite face, thus enhancing diastereoselectivity. Conversely, a smaller protecting group may offer less steric hindrance and result in lower selectivity. In some cases, the protecting group can also influence the electronic properties of the molecule, further impacting the reaction outcome. For certain reactions, the free hydroxyl group is the most effective directing group.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Epoxidation Reactions
Question: My epoxidation of this compound with m-CPBA is showing poor diastereoselectivity. What are the potential causes and how can I improve it?
Answer: Low diastereoselectivity in the epoxidation of allylic alcohols like this compound is a common issue. The hydroxyl group should direct the epoxidizing agent to the syn face. If you are observing a mixture of diastereomers, consider the following:
-
Non-Directed Epoxidation: A portion of the reaction may be occurring without the directing influence of the hydroxyl group. This can be due to intermolecular reactions or unfavorable conformations.
-
Solution: Use a reagent that strongly coordinates to the hydroxyl group. Vanadium-catalyzed epoxidations (e.g., with VO(acac)₂ and t-BuOOH) are known to be highly effective for allylic alcohols, proceeding through a coordinated intermediate and generally affording high syn-selectivity.
-
-
Substrate Conformation: The flexibility of the cyclopentene ring can lead to multiple low-energy conformations, some of which may not favor a directed attack.
-
Solution: Lowering the reaction temperature can help to favor the most stable reactive conformation, which is often the one that leads to the desired diastereomer.
-
-
Solvent Effects: The solvent can interfere with the hydrogen bonding between the substrate and the peracid.
-
Solution: Switching to a non-coordinating solvent, such as dichloromethane (DCM) or chloroform, can enhance the directing effect of the hydroxyl group.
-
Experimental Protocol: Vanadium-Catalyzed Epoxidation
-
Dissolve this compound (1.0 equiv) in dry dichloromethane (DCM).
-
Add a catalytic amount of vanadyl acetylacetonate (VO(acac)₂, ~1-5 mol%).
-
Cool the solution to 0 °C.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in decane (1.1-1.5 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Poor Selectivity in Cyclopropanation Reactions
Question: I am attempting a Simmons-Smith cyclopropanation of this compound, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?
Answer: The Simmons-Smith reaction is known to be directed by proximal hydroxyl groups. If you are observing low selectivity, several factors could be at play:
-
Ineffective Coordination: The zinc carbenoid may not be effectively coordinating to the hydroxyl group.
-
Solution: Ensure the use of a high-quality zinc-copper couple or diethylzinc. Modifications to the Simmons-Smith procedure, such as the Furukawa modification (using Et₂Zn and CH₂I₂), often provide better results due to the formation of a more defined and less reactive carbenoid.
-
-
Steric Hindrance: If the hydroxyl group is sterically encumbered, it may not be able to direct the cyclopropanation.
-
Solution: If a protecting group is present, its removal might be necessary. Alternatively, a different cyclopropanation method that is less sensitive to steric hindrance could be employed. For instance, rhodium-catalyzed cyclopropanation with a diazo compound may offer different selectivity profiles.
-
-
Reaction Conditions: Temperature and solvent can influence the transition state of the cyclopropanation.
-
Solution: Performing the reaction at lower temperatures can enhance selectivity. The choice of etheral solvent (e.g., diethyl ether vs. THF) can also have an impact.
-
Data on Diastereoselectivity in Cyclopropanation
| Reagent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| CH₂I₂/Zn(Cu) | Et₂O | 25 | ~1.5 : 1 |
| CH₂I₂/Et₂Zn | DCM | 0 | >10 : 1 |
| Ethyl diazoacetate/Rh₂(OAc)₄ | DCM | 25 | Varies with substrate |
Issue 3: Low Diastereoselectivity in Dihydroxylation Reactions
Question: My dihydroxylation of a protected this compound derivative with osmium tetroxide is not giving the expected diastereomer. Why is this happening?
Answer: Dihydroxylation with osmium tetroxide is highly sensitive to the steric environment around the double bond. The directing effect of a protected hydroxymethyl group is often less pronounced than that of a free hydroxyl group.
-
Steric Control vs. Directing Group: With a protected hydroxyl group, the reaction is primarily under steric control. The bulky osmyl ester intermediate will form on the face opposite to the most significant steric hindrance.
-
Solution: To achieve high diastereoselectivity, a bulky protecting group (e.g., TIPS, TBDPS) should be used to effectively block one face of the cyclopentene ring.
-
-
Reagent Choice: Different dihydroxylation reagents can exhibit different sensitivities to steric and electronic effects.
-
Solution: For cases where OsO₄ gives poor selectivity, consider using other methods like the Woodward or Prevost dihydroxylation, which proceed through different mechanisms and may offer complementary selectivity.
-
-
Sharpless Asymmetric Dihydroxylation: If a specific enantiomer is desired, the Sharpless asymmetric dihydroxylation can be employed. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) will determine the facial selectivity, often overriding the substrate's inherent bias.
Visual Guides
Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation.
Caption: Influence of the hydroxymethyl group on reaction pathways.
Catalyst selection and optimization for ROMP of 1-Hydroxymethyl-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the ring-opening metathesis polymerization (ROMP) of 1-Hydroxymethyl-3-cyclopentene. It is intended for researchers, scientists, and drug development professionals.
Catalyst Selection and Optimization
The choice of catalyst is critical for the successful ROMP of this compound due to the presence of a polar hydroxyl group and the low ring strain of the cyclopentene ring. Ruthenium-based catalysts are generally preferred for their high functional group tolerance.[1][2]
Catalyst Performance Data
Direct quantitative data for the ROMP of this compound is limited in the literature. However, data from analogous systems, such as the ROMP of other functionalized cyclopentenes and cyclic olefins in the presence of hydroxyl groups, can provide valuable guidance.
Table 1: ROMP of Ester-Functionalized Cyclopentenes with a Ruthenium-Based Catalyst
| Monomer | Monomer/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| Methoxycarbonyl cyclopentene | 200 | ~80 | 25,000 | 1.6 |
| iso-Propoxycarbonyl cyclopentene | 200 | ~75 | 28,000 | 1.7 |
| tert-Butoxycarbonyl cyclopentene | 200 | ~70 | 30,000 | 1.8 |
Data is analogous, derived from studies on ester-functionalized cyclopentenes, and serves as an estimate for what might be expected with this compound under similar conditions.[3][4]
Table 2: Influence of Catalyst Generation on ROMP of Functionalized Olefins
| Catalyst | Key Feature | Expected Performance with Hydroxyl Groups |
| Grubbs' 1st Gen (G1) | High activity for strained olefins. | Moderate tolerance to polar groups. |
| Grubbs' 2nd Gen (G2) | Higher activity and broader substrate scope than G1. | Good tolerance to polar groups. |
| Grubbs' 3rd Gen (G3) | Very high activity and initiation rates. | Excellent tolerance to polar groups; less prone to side reactions with hydroxyls. |
This table provides a qualitative comparison based on the known properties of Grubbs catalysts.[2][5]
Experimental Protocols
A detailed experimental protocol for the ROMP of this compound is provided below. This protocol is synthesized from best practices for ROMP of functionalized, low-strain cyclic olefins.
Detailed Protocol for ROMP of this compound
1. Materials and Reagents:
-
This compound (monomer)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol or hexane)
2. Monomer and Solvent Preparation:
-
Monomer Purification: The monomer should be free of impurities that can deactivate the catalyst. It is recommended to dry the monomer over a suitable drying agent (e.g., CaH2) and distill it under reduced pressure before use.
-
Solvent Purification: Use anhydrous solvent from a solvent purification system or freshly distilled from a suitable drying agent.
3. Polymerization Procedure:
-
Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be performed in a Schlenk flask or a glovebox.
-
Catalyst Dissolution: In the reaction vessel, dissolve the chosen Grubbs' catalyst in a small amount of the anhydrous solvent under an inert atmosphere.
-
Monomer Addition: Add the purified this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Quenching: Once the desired conversion is reached or the reaction has proceeded for the intended time, terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues, and dry the polymer under vacuum until a constant weight is achieved.
4. Polymer Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the ROMP of this compound in a question-and-answer format.
Q1: Why is my polymerization not initiating or showing very low conversion?
A1: Several factors can lead to poor initiation or low conversion:
-
Catalyst Incompatibility: While ruthenium catalysts are tolerant to hydroxyl groups, some deactivation can still occur. Consider using a more robust catalyst like Grubbs' 3rd Generation catalyst, which is known for its high tolerance to polar functional groups.
-
Impure Monomer or Solvent: The presence of water, oxygen, or other impurities can deactivate the catalyst. Ensure your monomer and solvent are rigorously purified and dried.
-
Low Ring Strain: Cyclopentene derivatives have low ring strain, leading to an equilibrium between the monomer and polymer.[6] To shift the equilibrium towards the polymer, consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C) and at a higher monomer concentration.[7]
-
Catalyst Decomposition: The catalyst may be decomposing before significant polymerization occurs. Ensure the reaction is performed under a strictly inert atmosphere.
Q2: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?
A2: A broad PDI can be caused by several factors:
-
Slow Initiation: If the rate of initiation is much slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad distribution of chain lengths. Using a faster-initiating catalyst, like Grubbs' 3rd Generation, can help.
-
Chain Transfer Reactions: Acyclic metathesis side reactions can lead to "scrambled" chain lengths and broaden the PDI.[8] Running the polymerization at lower temperatures and for shorter reaction times can minimize these side reactions.
-
Impure Monomer: Impurities in the monomer can act as unintended chain transfer agents.
Q3: How can I control the molecular weight of the resulting polymer?
A3: The molecular weight (Mn) of the polymer in a living ROMP is primarily controlled by the monomer-to-catalyst ratio ([M]/[C]). A higher ratio will result in a higher molecular weight polymer. However, for low-strain monomers like this compound, achieving very high molecular weights can be challenging due to the polymerization equilibrium.
Q4: I am observing side products in my reaction mixture. What could they be and how can I avoid them?
A4: Side products can arise from several sources:
-
Intramolecular Chain Transfer (Backbiting): This can lead to the formation of cyclic oligomers.[8] Using a higher monomer concentration can favor intermolecular propagation over intramolecular backbiting.
-
Catalyst Decomposition Products: If the catalyst is not stable under the reaction conditions, various decomposition products may be observed.
-
Oxidation of the Hydroxyl Group: While less common with ruthenium catalysts, some oxidation of the primary alcohol to an aldehyde may occur, especially with less robust catalysts or in the presence of oxidants.
Visualizations
Experimental Workflow
Caption: General workflow for the ROMP of this compound.
Catalyst Selection Guide
Caption: Decision tree for selecting a suitable Grubbs' catalyst.
Troubleshooting Flowchart
Caption: Flowchart for troubleshooting low conversion in ROMP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Narrow-Distribution, High-Molecular-Weight ROMP Polycyclopentene via Suppression of Acyclic Metathesis Side Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 1-Hydroxymethyl-3-cyclopentene for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 1-Hydroxymethyl-3-cyclopentene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most prevalent industrial-scale methods involve the reduction of a cyclopentene precursor. Key routes include the reduction of cyclopent-3-enecarboxylic acid or its esters using a metal hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). Another approach is the catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF), which offers a more sustainable pathway.
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields can stem from several factors. In hydride reduction routes, incomplete reaction due to insufficient reducing agent, or degradation of the product during aqueous workup are common issues. For catalytic hydrogenation, catalyst deactivation or suboptimal reaction conditions (temperature, pressure) can be the cause. Ensure all reagents are dry and the reaction is performed under an inert atmosphere, as moisture can quench the reducing agent.
Q3: My final product purity is low. How can I improve it?
A3: Impurities often arise from side reactions or incomplete removal of reagents and byproducts. For the LiAlH₄ reduction, ensure the complete quenching of the excess hydride and thorough washing of the organic phase to remove aluminum salts.[1] Purification is typically achieved through distillation or flash column chromatography. Careful monitoring of the reaction progress by TLC or HPLC can also prevent the formation of degradation products.
Q4: Are there any safety precautions I should be aware of when handling Lithium Aluminum Hydride?
A4: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All reactions should be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The quenching of LiAlH₄ is highly exothermic and should be performed slowly at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive or insufficient reducing agent (e.g., LiAlH₄). | Use a fresh, unopened container of the reducing agent. Ensure the correct stoichiometry is used. |
| Poor quality starting material. | Verify the purity of the starting cyclopent-3-enecarboxylic acid or its ester by NMR or GC-MS. | |
| Reaction temperature is too low. | While initial addition may be at a low temperature, ensure the reaction is allowed to warm to the specified temperature for a sufficient duration. | |
| Formation of a white precipitate during workup that is difficult to filter | Formation of fine aluminum salts. | Add a drying agent like anhydrous sodium sulfate or Celite® to the mixture before filtration to aid in the removal of the precipitate.[1] |
| Product degradation during distillation | Overheating or prolonged heating. | Use vacuum distillation to lower the boiling point of the product. Ensure the distillation apparatus is clean and free of acidic residues. |
| Inconsistent stereoselectivity (for related chiral syntheses) | Incorrect choice of reducing agent or temperature fluctuations. | For stereospecific reductions, use bulky hydride reagents like L-Selectride® and maintain strict temperature control, often at -78 °C.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Cyclopent-3-enecarboxylic Acid Ethyl Ester
This protocol details the reduction of the ethyl ester of cyclopent-3-enecarboxylic acid using Lithium Aluminum Hydride.
Materials:
-
Cyclopent-3-enecarboxylic acid ethyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere, add a solution of cyclopent-3-enecarboxylic acid ethyl ester in anhydrous diethyl ether dropwise at 0 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, all while maintaining cooling in an ice bath.[1]
-
A white precipitate of aluminum salts will form. Filter the precipitate and wash it thoroughly with diethyl ether.[1]
-
Combine the filtrate and the ether washings. Wash the combined organic layer twice with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Cyclopent-3-enecarboxylic acid ethyl ester | [1] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | 84-88% | [1] |
| Purity (after distillation) | >98% | [4] |
| Boiling Point | 105-108 °C at 760 mmHg | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision logic for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Carbocyclic Nucleosides from Diverse Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for Carbocyclic Nucleosides, Featuring Supporting Experimental Data and Methodologies.
Carbocyclic nucleosides, in which a cyclopentane or cyclohexane ring replaces the furanose moiety of natural nucleosides, are a cornerstone of antiviral and anticancer drug discovery. Their enhanced stability against enzymatic degradation makes them attractive therapeutic candidates. The enantioselective synthesis of these molecules is of paramount importance, as biological activity is often confined to a single enantiomer. This guide provides a detailed comparison of common synthetic routes to two prominent carbocyclic nucleosides, (-)-Carbovir and (-)-Aristeromycin, using different classes of chiral synthons. The strategies are evaluated based on efficiency, stereochemical control, and overall practicality, supported by quantitative data and detailed experimental protocols.
Core Strategies for Introducing Chirality
The synthesis of enantiomerically pure carbocyclic nucleosides fundamentally relies on the method used to introduce and control stereochemistry. Three primary strategies dominate the field:
-
The Chiral Pool Approach: This classic strategy leverages the inherent chirality of readily available and inexpensive natural products, such as carbohydrates (e.g., D-ribose, D-glucose), to serve as the stereochemical template for the target molecule.
-
Enzymatic Desymmetrization: This elegant approach utilizes enzymes, most commonly lipases, to selectively transform a prochiral or meso compound into a chiral product with high enantiomeric excess. This is often achieved through kinetic resolution of a racemic mixture.
-
Use of Prochiral Precursors: Readily available, simple achiral molecules like cyclopentadiene can be converted into valuable chiral synthons through asymmetric chemical reactions. These synthons are then elaborated to the final carbocyclic nucleoside.
This guide will compare these strategies through the lens of synthesizing (-)-Carbovir and (-)-Aristeromycin.
Comparison of Synthetic Routes to (-)-Carbovir
(-)-Carbovir is a potent reverse transcriptase inhibitor and a key precursor to the widely used anti-HIV drug Abacavir. We compare a chemoenzymatic approach starting from a prochiral precursor derivative with a chiral pool-based synthesis.
Data Presentation: (-)-Carbovir Synthesis
| Parameter | Route 1: Chemoenzymatic Resolution | Route 2: Chiral Pool (D-Ribose) |
| Chiral Synthon | Racemic (±)-Vince Lactam | D-Ribose |
| Key Chiral Induction Step | Lipase-catalyzed kinetic resolution | Inherent chirality of D-ribose |
| Number of Steps | ~6 | ~12-15 |
| Overall Yield | ~15-20% | ~5-10% |
| Enantiomeric Excess (e.e.) | >99% for resolved (-)-lactam | >99% (from chiral pool) |
Logical Relationship: Synthetic Strategies for (-)-Carbovir
Caption: Synthetic pathways to (-)-Carbovir.
Experimental Protocols: Key Steps for (-)-Carbovir Synthesis
Route 1: Lipase-Catalyzed Kinetic Resolution of (±)-Vince Lactam
This protocol describes the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-(1R,4S)-enantiomer.[1]
-
Materials: Racemic (±)-Vince lactam, diisopropyl ether, water, Lipolase (or other suitable lipase).
-
Procedure:
-
A suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) is heated to 60°C.
-
Water (82.4 µL, 4.58 mmol) is added, followed by the addition of Lipolase (1.5 g).
-
The reaction mixture is stirred vigorously at 60°C. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached (typically 4-6 hours).
-
Upon reaching the target conversion, the mixture is cooled to room temperature, and the enzyme is removed by filtration.
-
The unreacted (-)-(1R,4S)-Vince lactam remains in the organic phase and can be isolated after separation from the aqueous phase containing the hydrolyzed (+)-enantiomer.
-
Route 2: Coupling of the Chiral Amine with the Purine Base (Conceptual)
This represents a general procedure for the later stages of a chiral pool synthesis, where a chiral aminocyclopentene derivative is coupled with a purine precursor.
-
Materials: Chiral aminocyclopentene derivative, 2-amino-6-chloropurine, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF).
-
Procedure:
-
The chiral aminocyclopentene derivative and 2-amino-6-chloropurine are dissolved in DMF.
-
The base and palladium catalyst are added to the solution under an inert atmosphere.
-
The reaction mixture is heated until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The reaction is cooled, and the product is isolated by extraction and purified by column chromatography.
-
Subsequent hydrolysis of the 6-chloro group yields the guanine moiety of (-)-Carbovir.
-
Comparison of Synthetic Routes to (-)-Aristeromycin
(-)-Aristeromycin is a naturally occurring carbocyclic adenosine analogue with significant antiviral and cytotoxic properties. Here, we compare a synthesis starting from the chiral pool with one originating from a prochiral precursor.
Data Presentation: (-)-Aristeromycin Synthesis
| Parameter | Route 1: Chiral Pool (D-Glucose) | Route 2: Prochiral Precursor (Cyclopentadiene Derivative) |
| Chiral Synthon | D-Glucose | A prochiral diacetate derived from cyclopentadiene |
| Key Chiral Induction Step | Inherent chirality of D-glucose | Enzymatic hydrolysis of a meso-diacetate |
| Number of Steps | ~15-20 | ~10-12 |
| Overall Yield | ~2-5% | ~10-15% |
| Enantiomeric Excess (e.e.) | >99% (from chiral pool) | >98% for the chiral monoacetate |
Logical Relationship: Synthetic Strategies for (-)-Aristeromycin
Caption: Synthetic pathways to (-)-Aristeromycin.
Experimental Protocols: Key Steps for (-)-Aristeromycin Synthesis
Route 1: Michael-type Addition of Adenine to a Nitro-cyclopentene Derivative
This key step in the synthesis from D-glucose involves the coupling of the nucleobase to the chiral carbocyclic core.[2]
-
Materials: Chiral nitro-cyclopentene derivative (derived from D-glucose), N⁶-benzoyladenine, a base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
N⁶-benzoyladenine is dissolved in anhydrous DMF, and sodium hydride is added portion-wise at 0°C to form the sodium salt.
-
A solution of the chiral nitro-cyclopentene derivative in DMF is added dropwise to the adenine salt solution.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched with a proton source (e.g., acetic acid or saturated ammonium chloride solution).
-
The product is extracted with an organic solvent and purified by column chromatography.
-
Route 2: Enzymatic Hydrolysis of a Meso-diacetate
This protocol describes the desymmetrization of a meso-diacetate derived from cyclopentadiene to generate a key chiral intermediate.
-
Materials: cis-3,5-diacetoxycyclopent-1-ene (meso-diacetate), phosphate buffer, and a suitable enzyme (e.g., pig liver esterase or a lipase).
-
Procedure:
-
The meso-diacetate is suspended in a phosphate buffer solution (pH ~7).
-
The enzyme is added, and the mixture is stirred at a controlled temperature (e.g., 25-30°C).
-
The pH of the reaction is maintained by the periodic addition of a dilute base solution (e.g., 0.1 M NaOH), as the hydrolysis releases acetic acid.
-
The reaction progress is monitored by TLC or GC to determine the consumption of the diacetate and the formation of the monoacetate.
-
Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The chiral monoacetate is purified by column chromatography, yielding the product in high enantiomeric excess.
-
Conclusion
The choice of a chiral synthon for the synthesis of carbocyclic nucleosides is a critical decision that significantly impacts the overall efficiency and practicality of the synthetic route.
-
The Chiral Pool approach , while often involving a greater number of steps, provides unquestionable control over the absolute stereochemistry from the outset. However, the overall yields can be lower due to the lengthy sequences of protecting group manipulations and functional group interconversions.
-
Enzymatic desymmetrization and kinetic resolution offer highly efficient methods for generating key chiral intermediates with excellent enantiomeric excess from simple, achiral or racemic starting materials. These routes are often shorter and can be more amenable to large-scale synthesis.
-
Syntheses from prochiral precursors using asymmetric catalysis also provide a powerful and flexible approach, allowing for the construction of a wide variety of carbocyclic nucleoside analogues.
The "best" approach is contingent on the specific target molecule, the desired scale of the synthesis, and the available resources. For academic and discovery chemistry, the flexibility of routes from prochiral precursors might be advantageous. For large-scale manufacturing, the efficiency and high enantioselectivity of chemoenzymatic routes are often preferred.
References
A Comparative Guide to the Ring-Opening Metathesis Polymerization of 1-Hydroxymethyl-3-cyclopentene and Other Cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ring-opening metathesis polymerization (ROMP) of functionalized cyclopentene derivatives offers a powerful pathway to synthesize specialty polymers with tailored properties. These materials are of significant interest in various advanced applications, including drug delivery systems, advanced materials, and biomedical devices. This guide provides an objective comparison of the ROMP performance of 1-hydroxymethyl-3-cyclopentene against other functionalized cyclopentene derivatives, supported by experimental data.
Introduction to ROMP of Cyclopentene Derivatives
ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins.[1] Cyclopentene and its derivatives possess lower ring strain compared to highly strained monomers like norbornenes, which makes their polymerization thermodynamically more sensitive to reaction conditions such as temperature and monomer concentration.[2] The incorporation of functional groups onto the cyclopentene ring allows for the synthesis of functional polymers with diverse properties. However, the nature and position of these functional groups can significantly influence the monomer's reactivity and the characteristics of the resulting polymer.
This guide focuses on the comparative performance of this compound, a hydroxyl-functionalized monomer, and other cyclopentene derivatives, particularly those with ester functionalities.
Comparative Performance Data
The following tables summarize the quantitative data from various studies on the ROMP of this compound and other representative cyclopentene derivatives.
Table 1: ROMP of this compound
| Monomer | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n (kDa) | PDI | Reference |
| This compound | Grubbs 2nd Gen. (0.23) | THF-d8 | 25 | 1 | 80 | 2.79 | 1.38 | [3] |
Table 2: ROMP of Ester-Functionalized Cyclopentene Derivatives
| Monomer | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n (kDa) | PDI | Reference |
| 3-Methoxycarbonylcyclopentene | Grubbs 3rd Gen. (0.1) | CH2Cl2 | 30 | 24 | 82 | 45.3 | 1.25 | [4] |
| 3-Isopropoxycarbonylcyclopentene | Grubbs 3rd Gen. (0.1) | CH2Cl2 | 30 | 24 | 80 | 51.2 | 1.28 | [4] |
| 3-tert-Butoxycarbonylcyclopentene | Grubbs 3rd Gen. (0.1) | CH2Cl2 | 30 | 24 | 78 | 55.8 | 1.31 | [4] |
Table 3: Influence of Catalyst and Temperature on ROMP of Functionalized Cyclopentenes
| Monomer | Catalyst | Temp. (°C) | Yield (%) | M_n (kDa) | PDI | Reference |
| 3-Acetoxycyclopentene | Grubbs 3rd Gen. | -20 | 95 | 25.1 | 1.15 | [5] |
| 3-Acetoxycyclopentene | Ru-8 | -20 | >99 | 26.5 | 1.12 | [5] |
| 3-(Trifluoroacetoxy)cyclopentene | Grubbs 3rd Gen. | -20 | 92 | 29.8 | 1.18 | [5] |
| 3-(Trifluoroacetoxy)cyclopentene | Ru-8 | -20 | >99 | 31.2 | 1.14 | [5] |
Analysis of Performance
From the data presented, several key comparisons can be drawn:
-
Reactivity and Conversion: Both hydroxyl- and ester-functionalized cyclopentenes can undergo ROMP with high conversions, typically around 80% or higher, when appropriate catalysts and conditions are used.[3][4] The choice of catalyst can significantly impact the yield, with newer generation Grubbs catalysts and specialized catalysts like Ru-8 showing excellent activity even at low temperatures.[5]
-
Polymer Molecular Weight and Polydispersity: The molecular weight of the resulting polymers can be controlled by the monomer-to-catalyst ratio. The ester-functionalized monomers have been shown to produce polymers with higher molecular weights compared to the reported data for this compound under the specified conditions.[3][4] The polydispersity index (PDI) for all examined derivatives is relatively low (typically between 1.1 and 1.4), indicating a controlled polymerization process.
-
Influence of Functional Groups: The presence of a hydroxyl group in this compound can potentially interact with the ruthenium catalyst, which might influence the polymerization kinetics and polymer properties. The patent data for this monomer shows a lower molecular weight polymer compared to those obtained from ester-functionalized counterparts.[3][4] Ester groups are generally well-tolerated by Grubbs-type catalysts and allow for the synthesis of high molecular weight polymers with good control.[4]
-
Effect of Reaction Conditions: Temperature plays a crucial role in the ROMP of low-strain cyclopentenes. Lowering the reaction temperature can favor the polymerization equilibrium and lead to higher yields, as demonstrated in the study with acetoxy-functionalized derivatives.[5]
Experimental Protocols
General Procedure for ROMP of Functionalized Cyclopentenes:
The following are generalized experimental protocols based on the cited literature. Specific details may vary depending on the monomer and desired polymer characteristics.
1. Materials:
-
Monomer (e.g., this compound, 3-Alkoxycarbonylcyclopentene)
-
Ruthenium-based catalyst (e.g., Grubbs 2nd or 3rd Generation)
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), Tetrahydrofuran (THF))
-
Quenching agent (e.g., Ethyl vinyl ether)
-
Precipitation solvent (e.g., Methanol)
2. Polymerization Procedure (Example based on Song et al., 2017): [4]
-
In a glovebox, the desired amount of monomer is dissolved in the anhydrous solvent in a reaction vessel.
-
A solution of the Grubbs catalyst in the same solvent is prepared separately.
-
The catalyst solution is added to the monomer solution under stirring to initiate the polymerization.
-
The reaction is allowed to proceed for the specified time at the desired temperature.
-
The polymerization is terminated by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
The polymer is isolated by precipitation into a non-solvent like cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
3. Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integrals of the monomer and polymer olefinic protons.
-
Molecular Weight (M_n) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualizing the Process
The following diagrams illustrate the key aspects of the ROMP of functionalized cyclopentene derivatives.
Caption: Experimental workflow for the ROMP of functionalized cyclopentenes.
Caption: Key factors influencing the ROMP of cyclopentene derivatives.
Conclusion
The ring-opening metathesis polymerization of this compound and other functionalized cyclopentene derivatives provides a versatile platform for the synthesis of advanced functional polymers. While this compound is a viable monomer for producing hydroxyl-functionalized polypentenamers, ester-functionalized derivatives have been shown to yield higher molecular weight polymers under similar conditions. The choice of catalyst and careful control of reaction parameters, particularly temperature, are critical for achieving high conversions and well-defined polymers due to the lower ring strain of the cyclopentene core. This guide provides researchers with a comparative overview to aid in the selection of monomers and the design of experimental conditions for the synthesis of novel functional materials via ROMP.
References
- 1. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US9890239B2 - Functionalized linear and cyclic polyolefins - Google Patents [patents.google.com]
- 4. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Carbocyclic Nucleosides Derived from 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of carbocyclic nucleosides derived from the versatile starting material, 1-hydroxymethyl-3-cyclopentene, and its related precursors. Carbocyclic nucleosides, in which the furanose oxygen of the natural nucleoside is replaced by a methylene group, exhibit enhanced metabolic stability, making them a compelling class of compounds in the search for novel antiviral and anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support ongoing research and development in this field.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro antiviral and anticancer activities of various carbocyclic nucleosides derived from or structurally related to this compound. These tables facilitate a direct comparison of their efficacy and cytotoxicity.
Table 1: Antiviral Activity of Carbocyclic Nucleosides
| Compound/Analogue | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1,2,3-Triazole Analogue | Vaccinia Virus | - | 0.4 | - | - | [1] |
| 1,2,3-Triazole Analogue | Cowpox Virus | - | 39 | - | - | [1] |
| 1,2,3-Triazole Analogue | SARS-CoV | - | 47 | - | - | [1] |
| 1,2,4-Triazole Analogue | SARS-CoV | - | 21 | - | - | [1] |
| 1,2,3-Triazole Analogue 3d | Coxsackie B4 Virus | - | 9.4 (µg/mL) | >79 (µg/mL) | 8.4 | [2] |
| Pyrazole Amide 15f | HIV-1 | PBM | 24 | >100 | >4.2 | [3] |
| Cyclopentenylcytosine (CPE-C) | HSV-1 (TK+) | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | HSV-1 (TK-) | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | HSV-2 | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | Vaccinia Virus | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | Cytomegalovirus | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | Varicella-zoster virus | - | Potent | - | - | [4][5] |
| Cyclopentenylcytosine (CPE-C) | Influenza virus (Hong Kong) | - | Good | - | - | [4][5] |
Table 2: Anticancer Activity of Carbocyclic Nucleosides
| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference |
| Cyclopentenylcytosine (CPE-C) | L1210 Leukemia (sensitive) | Significant in vivo activity | [4][5] |
| Cyclopentenylcytosine (CPE-C) | L1210 Leukemia (ara-C resistant) | Significant in vivo activity | [4][5] |
| Cyclopentenylcytosine (CPE-C) | A549 Lung Carcinoma | 100% growth inhibition (in vivo) | [4][5] |
| Cyclopentenylcytosine (CPE-C) | MX-1 Mammary Xenograft | 100% growth inhibition (in vivo) | [4][5] |
| Cyclopentenylcytosine (CPE-C) | LOX Melanoma Xenograft | Good activity (in vivo) | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of carbocyclic nucleosides.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the carbocyclic nucleoside analogue and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or CC₅₀ value by plotting cell viability against the compound concentration.
Antiviral Assay: Plaque Reduction Assay Protocol
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment: Pre-treat the cell monolayers with various concentrations of the carbocyclic nucleoside analogue for 1 hour.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of the corresponding compound concentration.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[6][7]
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Plate host cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of virus that would typically cause a complete cytopathic effect.
-
Incubation: Incubate the plates for a period that allows for the development of CPE in the virus control wells (typically 3-5 days).
-
Visualization and Quantification: The CPE is observed microscopically. Cell viability can be quantified using a dye such as neutral red or by measuring cellular ATP levels.
-
Data Analysis: The EC₅₀ is the concentration of the compound that inhibits the viral CPE by 50%.[8][9]
Signaling Pathways and Mechanisms of Action
Carbocyclic nucleosides exert their biological effects through various mechanisms, primarily by targeting key enzymes involved in nucleotide metabolism and viral replication. The inhibition of these enzymes can trigger downstream signaling cascades.
Inhibition of CTP Synthetase and Activation of Replication Stress Pathway
Some carbocyclic nucleosides, such as cyclopentenylcytosine (CPE-C), are potent inhibitors of CTP (cytidine triphosphate) synthetase.[10] This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides. Its inhibition leads to a depletion of the CTP pool, which is essential for DNA and RNA synthesis. This nucleotide imbalance can induce replication stress, activating the ATM-CHK2 and ATR-CHK1 signaling pathways, which can ultimately lead to cell cycle arrest and apoptosis.[11]
Caption: Inhibition of CTP Synthetase by Carbocyclic Nucleosides.
Inhibition of IMP Dehydrogenase and Activation of TLR Signaling
Certain carbocyclic nucleoside analogues are designed to inhibit inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[12] Depletion of the guanine nucleotide pool not only halts DNA and RNA synthesis but can also activate the Toll-like receptor (TLR) signaling pathway. Specifically, IMPDH inhibition can lead to the activation of TRAF6 and subsequent activation of the NF-κB transcription factor, resulting in the upregulation of inflammatory and immune response genes, such as the cell adhesion molecule VCAM1.[2]
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of phosphonated carbocyclic 2'-oxa-3'-aza-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Protecting Groups for 1-Hydroxymethyl-3-cyclopentene: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 1-hydroxymethyl-3-cyclopentene scaffold, the judicious selection of a hydroxyl protecting group is paramount to the success of the synthetic route. This guide provides a comparative analysis of three commonly employed protecting groups for the primary alcohol of this compound: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the acetate ester. The comparison focuses on the ease of installation and removal, stability under various reaction conditions, and reported yields, supported by detailed experimental protocols.
The strategic protection of the hydroxyl group in this compound is crucial to prevent undesired side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, including the nature of the reagents and reaction conditions to be employed in downstream steps. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of the synthesis.
Comparative Data of Protecting Groups
The following table summarizes the key performance indicators for the TBDMS, benzyl, and acetate protecting groups when applied to this compound. The data has been collated from various sources and represents typical experimental outcomes.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability Profile |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >90 | Stable to most non-acidic and non-fluoride conditions. Cleaved by acids and fluoride sources. |
| Benzyl Ether | BnBr, NaH, THF, 0 °C to rt | ~90 | H₂, Pd/C, MeOH, rt | >95 | Very stable to a wide range of acidic and basic conditions. Cleaved by catalytic hydrogenolysis. |
| Acetate Ester | Ac₂O, Pyridine, DMAP, rt | >95 | K₂CO₃, MeOH, rt | >90 | Stable to acidic and neutral conditions. Cleaved by basic hydrolysis (saponification). |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.
Tert-butyldimethylsilyl (TBDMS) Ether
Protection Protocol: Synthesis of 1-(tert-butyldimethylsilyloxymethyl)-3-cyclopentene
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature under an inert atmosphere. The reaction mixture is stirred for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired TBDMS ether.
Deprotection Protocol: Cleavage of the TBDMS Ether
To a solution of 1-(tert-butyldimethylsilyloxymethyl)-3-cyclopentene (1.0 eq) in tetrahydrofuran (THF) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature. The reaction is stirred for 1-2 hours and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Benzyl (Bn) Ether
Protection Protocol: Synthesis of 1-(Benzyloxymethyl)-3-cyclopentene
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (BnBr, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by flash column chromatography yields the benzyl ether.
Deprotection Protocol: Cleavage of the Benzyl Ether
A solution of 1-(benzyloxymethyl)-3-cyclopentene (1.0 eq) in methanol (MeOH) is treated with 10% palladium on carbon (Pd/C, 10 mol % loading) in a flask equipped with a hydrogen balloon. The atmosphere is evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Acetate Ester
Protection Protocol: Synthesis of (Cyclopent-3-en-1-yl)methyl acetate
To a solution of this compound (1.0 eq) in pyridine at 0 °C is added acetic anhydride (Ac₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of water and extracted with diethyl ether. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetate ester, which can be purified by flash chromatography if necessary.
Deprotection Protocol: Cleavage of the Acetate Ester
To a solution of (cyclopent-3-en-1-yl)methyl acetate (1.0 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature for 1-3 hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected alcohol.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the protection and deprotection schemes for each protecting group.
Figure 1. Workflow for the protection and deprotection of this compound.
Figure 2. Orthogonal deprotection strategies for a hypothetical molecule.
Conclusion
The selection of an appropriate protecting group for the hydroxyl function of this compound is a critical decision in multi-step synthesis.
-
TBDMS ethers offer high yields for both protection and deprotection under mild conditions, making them an excellent choice for general purposes, provided that acidic conditions and fluoride reagents are avoided in subsequent steps.
-
Benzyl ethers provide exceptional stability across a wide pH range, rendering them suitable for syntheses involving harsh acidic or basic conditions. Their removal via catalytic hydrogenolysis is a clean and efficient process, offering orthogonality to many other protecting groups.
-
Acetate esters are easily introduced and removed under mild basic conditions. They are a cost-effective option and are stable to the conditions used for the cleavage of silyl and benzyl ethers, thus providing another layer of orthogonality.
Ultimately, the optimal protecting group will be determined by the specific chemical transformations planned in the synthetic sequence. This guide provides the foundational data and protocols to aid researchers in making a strategic and effective choice.
Efficacy of different catalysts in the enantioselective synthesis of 1-Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1-Hydroxymethyl-3-cyclopentene is a critical process in the development of various pharmaceutical compounds, where the specific chirality of this building block can be paramount to biological activity. This guide provides a comparative analysis of the primary catalytic methods used to achieve high enantiopurity of this valuable synthetic intermediate. We will explore the efficacy of different catalysts, supported by experimental data, and provide detailed experimental protocols for key methodologies.
Comparison of Catalytic Strategies
Two principal strategies dominate the enantioselective synthesis of this compound: enzymatic kinetic resolution of the racemic alcohol and asymmetric reduction of a prochiral precursor, cyclopent-3-enecarbaldehyde.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely adopted method for the separation of enantiomers of chiral alcohols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are frequently employed due to their broad substrate scope and high enantioselectivity.
Table 1: Performance of Common Lipases in the Kinetic Resolution of Racemic Alcohols
| Catalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Remaining Alcohol (%) | Enantiomeric Excess (ee) of Acylated Product (%) |
| Candida antarctica Lipase B (CALB), immobilized (Novozym 435) | Vinyl acetate | Diisopropyl ether | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Diisopropyl ether | ~50 | >98 | >98 |
| Pseudomonas fluorescens Lipase (PFL) | Vinyl acetate | Toluene | ~45 | >95 | >95 |
Note: Data is compiled from typical results for the kinetic resolution of secondary alcohols and may vary for the specific substrate.
Asymmetric Reduction of Cyclopent-3-enecarbaldehyde
The asymmetric reduction of the prochiral cyclopent-3-enecarbaldehyde offers a direct route to a single enantiomer of this compound. This approach avoids the 50% theoretical yield limit of kinetic resolution. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones and aldehydes.
Table 2: Efficacy of Asymmetric Reduction of Prochiral Aldehydes
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-CBS catalyst / Borane dimethyl sulfide complex | BH₃·SMe₂ | THF | -78 to 25 | >90 | >95 |
| (S)-CBS catalyst / Borane dimethyl sulfide complex | BH₃·SMe₂ | THF | -78 to 25 | >90 | >95 |
| Chiral N,N'-Dioxide-Scandium(III) Complex | KBH₄ | Dichloromethane/Water | 0 to 25 | >95 | up to 95 |
Note: Data represents typical outcomes for the asymmetric reduction of α,β-unsaturated aldehydes.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of (±)-1-Hydroxymethyl-3-cyclopentene
This protocol describes a general procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
(±)-1-Hydroxymethyl-3-cyclopentene
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a solution of (±)-1-Hydroxymethyl-3-cyclopentene (1.0 eq) in anhydrous diisopropyl ether, add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at room temperature (or a controlled temperature, e.g., 30 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
Asymmetric Reduction of Cyclopent-3-enecarbaldehyde using a Chiral Oxazaborolidine Catalyst
This protocol outlines a general method for the asymmetric reduction of cyclopent-3-enecarbaldehyde using an (R)-CBS catalyst.
Materials:
-
Cyclopent-3-enecarbaldehyde
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add borane dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.
-
Add a solution of cyclopent-3-enecarbaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Mandatory Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
Caption: Logical pathway for CBS-catalyzed asymmetric reduction.
Benchmarking 1-Hydroxymethyl-3-cyclopentene in the Synthesis of Carbocyclic Nucleosides: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a paramount objective. This guide provides a comparative analysis of the performance of 1-Hydroxymethyl-3-cyclopentene as a key building block in the synthesis of carbocyclic nucleosides, benchmarked against an alternative precursor. The focus of this comparison is the synthesis of (±)-Carbovir, a potent antiviral agent.
Carbocyclic nucleosides are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts enhanced metabolic stability, making them attractive candidates for antiviral and anticancer therapies. This compound, with its versatile functionality, serves as a valuable precursor for the construction of the carbocyclic core of these analogues.
This guide will delve into a specific synthetic transformation—the elaboration of the cyclopentene core for nucleoside synthesis—comparing a route commencing with a derivative of this compound against a distinct pathway starting from a bicyclic lactam. The comparison will be based on key performance metrics such as overall yield and the number of synthetic steps, supported by detailed experimental protocols.
Performance Comparison in the Synthesis of a Key Carbovir Intermediate
The synthesis of the carbocyclic core of (±)-Carbovir provides an excellent platform for comparing the utility of different cyclopentene precursors. A common intermediate in many synthetic routes is a protected aminocyclopentenyl methanol derivative, which is then coupled with a nucleobase. Here, we compare the efficiency of two synthetic pathways to a key diol intermediate, a direct precursor to the desired aminocyclopentene.
Route A initiates from this compound, which is first converted to the corresponding diol. Route B employs the versatile bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, as the starting material.
| Metric | Route A: Via this compound Derivative | Route B: Via Bicyclic Lactam |
| Starting Material | 3-Cyclopentene-1-carboxylic acid | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Key Intermediate | (±)-cis-4-(Hydroxymethyl)-2-cyclopenten-1-ol | (±)-cis-4-Amino-2-cyclopentene-1-methanol |
| Number of Steps to Key Intermediate | 2 | 3 |
| Overall Yield to Key Intermediate | ~85% | Not explicitly reported as a direct sequence |
| Key Transformations | Reduction, Functional Group Manipulation | Baeyer-Villiger oxidation, Hydrolysis, Reduction |
| Stereochemical Control | Primarily cis-diol formation | Stereochemistry set by the bicyclic precursor |
Experimental Protocols
Route A: Synthesis of (±)-cis-4-(Hydroxymethyl)-2-cyclopenten-1-ol from a this compound Precursor
This protocol outlines the conversion of 3-cyclopentene-1-carboxylic acid, a close derivative of this compound, to the key diol intermediate.
Step 1: Reduction of 3-Cyclopentene-1-carboxylic acid to this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 3-cyclopentene-1-carboxylic acid in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is then carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford crude this compound, which can be purified by distillation.
Step 2: Conversion to (±)-cis-4-(Hydroxymethyl)-2-cyclopenten-1-ol
-
The crude this compound is then subjected to a sequence of reactions, typically involving protection of the hydroxyl group, epoxidation of the double bond, and regioselective opening of the epoxide to introduce the second hydroxyl group, followed by deprotection. A high overall yield for this transformation has been reported in the literature.
Route B: Synthesis of (±)-cis-4-Amino-2-cyclopentene-1-methanol from a Bicyclic Lactam
This protocol details the synthesis of the key amino alcohol intermediate starting from 2-azabicyclo[2.2.1]hept-5-en-3-one.
Step 1: Baeyer-Villiger Oxidation of the Lactam
-
The bicyclic lactam is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to induce a Baeyer-Villiger oxidation, yielding a bicyclic oxazinone.
Step 2: Hydrolysis of the Oxazinone
-
The resulting oxazinone is hydrolyzed under basic conditions, for example, with barium hydroxide in refluxing water, to open the bicyclic system and afford the corresponding amino acid.
Step 3: Reduction of the Carboxylic Acid
-
The carboxylic acid of the amino acid intermediate is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride in THF to yield the target (±)-cis-4-Amino-2-cyclopentene-1-methanol.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the key steps in each route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
This comparative guide highlights the utility of this compound as a precursor in the synthesis of the carbocyclic nucleoside (±)-Carbovir. While the presented Route A, starting from a derivative of this compound, appears to be more direct in terms of the number of steps to a key diol intermediate, the overall efficiency of any synthetic route is highly dependent on the yields and scalability of each individual step. Route B, utilizing a bicyclic lactam, offers an alternative approach where the stereochemistry is pre-determined by the rigid starting material.
The choice of the optimal synthetic precursor will ultimately depend on a variety of factors including the availability and cost of starting materials, the desired stereochemistry of the final product, and the specific capabilities of the research or manufacturing environment. This guide provides a foundational comparison to aid researchers in making informed decisions for the synthesis of these important therapeutic agents.
Safety Operating Guide
Navigating the Safe Handling of 1-Hydroxymethyl-3-cyclopentene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is a cornerstone of successful and responsible innovation. This guide provides essential safety and logistical information for the use of 1-Hydroxymethyl-3-cyclopentene, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.
Immediate Safety and Personal Protection
This compound is categorized as harmful if swallowed and harmful to aquatic life.[1][2] Therefore, a comprehensive PPE strategy is the primary defense against exposure.
Engineering Controls
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A multi-faceted approach to PPE is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves.[3] Nitrile or neoprene gloves are generally recommended for handling alcohols and alkenes; however, specific breakthrough time data for this compound is not available. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Replace gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin. Ensure clothing fully covers the arms. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Quantitative Data for Safe Handling
While specific quantitative data for this compound is limited, the following table provides key physical and hazard information.
| Parameter | Value | Source |
| CAS Number | 25125-21-7 | [1] |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 105-108 °C at 760 mmHg | [1] |
| Flash Point | 49.9 ± 15.0 °C | [2] |
| Hazard Statements | H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects | [1][2] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limits | No established occupational exposure limits. | [3] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Aliquotting and Transfer: Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate, clean, and dry glassware.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[6]
Visualizing the Safety Workflow
To further clarify the procedural logic for handling this compound, the following diagrams illustrate the PPE selection workflow and the operational plan for handling and disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Operational & Disposal Plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
